2-Amino-6-(methoxymethyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
494202-82-3 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-amino-4-(methoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-11-3-4-2-5(10)9-6(7)8-4/h2H,3H2,1H3,(H3,7,8,9,10) |
InChI Key |
BHDHPZYIHHIUDC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 2-Amino-6-(methoxymethyl)pyrimidin-4-ol
This guide provides an in-depth technical analysis of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol , a critical heterocyclic intermediate used in the synthesis of antiviral agents, kinase inhibitors, and agrochemicals.
Chemical Identity & Structural Dynamics
This compound is a functionalized pyrimidine scaffold.[1] In solution and the solid state, it exhibits significant tautomerism, predominantly favoring the 4(3H)-pyrimidinone (keto) form over the 4-pyrimidinol (enol) form. This tautomeric equilibrium is critical for understanding its reactivity in nucleophilic substitutions and metal coordination.
Key Identifiers
-
IUPAC Name: this compound
-
Alternative Name: 2-Amino-6-(methoxymethyl)-4(3H)-pyrimidinone
-
Molecular Formula: C₆H₉N₃O₂
-
Molecular Weight: 155.15 g/mol [2]
-
SMILES (Keto): COCC1=CC(=O)NC(=N1)N
-
SMILES (Enol): COCC1=CC(O)=NC(=N1)N
Tautomeric Equilibrium
The compound exists in a dynamic equilibrium. The keto form (B) is thermodynamically favored due to the strong amide-like resonance stabilization in the pyrimidine ring, while the enol form (A) is the reactive species in O-alkylation reactions.
Figure 1: Tautomeric equilibrium between the hydroxy- and oxo-forms. The keto form is generally favored in polar protic solvents.
Synthetic Pathway
The industrial and laboratory synthesis of this compound follows a classic condensation cyclization route. This involves the reaction of a guanidine salt with a
Retrosynthetic Analysis
The pyrimidine ring is constructed by condensing a N-C-N fragment (guanidine) with a C-C-C fragment (
-
Reagent A: Guanidine Hydrochloride (or Nitrate)
-
Reagent B: Methyl 4-methoxyacetoacetate (CAS 41051-15-4)
-
Catalyst/Base: Sodium Methoxide (NaOMe) in Methanol[3]
Reaction Scheme
Figure 2: Convergent synthesis via condensation of guanidine with methyl 4-methoxyacetoacetate.
Experimental Protocol (Standardized)
-
Preparation of Alkoxide: In a dry 3-neck round-bottom flask, dissolve Sodium metal (1.1 eq) in anhydrous Methanol to generate Sodium Methoxide in situ. Alternatively, use commercial 25-30% NaOMe solution.
-
Addition of Guanidine: Add Guanidine Hydrochloride (1.0 eq) to the methoxide solution. Stir for 15 minutes to liberate the free guanidine base.
-
Cyclization: Dropwise add Methyl 4-methoxyacetoacetate (1.0 eq) over 30 minutes while maintaining the temperature at 25°C.
-
Reflux: Heat the reaction mixture to reflux (65°C) for 4–6 hours. Monitoring by TLC (or HPLC) should show the disappearance of the starting ester.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Dissolve the residue in a minimum amount of water.
-
Carefully acidify with Glacial Acetic Acid or dilute HCl to pH 6–7. The product will precipitate as a white to off-white solid.
-
Filter, wash with cold water and ethanol, and dry under vacuum.
-
Physicochemical Characterization
Researchers must validate the synthesized compound using spectroscopic data. Below is the expected characterization profile.
Spectral Data Summary
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | Methoxy methyl group | ||
| (DMSO- | Methylene bridge at C6 | ||
| Vinylic proton on pyrimidine ring | |||
| Exocyclic amine (broad, exchangeable) | |||
| Amide/Enol proton (tautomeric) | |||
| MS (ESI) | 156.1 | Protonated molecular ion | |
| Solubility | Water | Low | Soluble in high pH (as salt) or DMSO |
Applications in Drug Development
This scaffold acts as a "privileged structure" for designing bioactive molecules, particularly in virology and oncology.
Antiviral Nucleoside Analogs
The 2-amino-6-substituted pyrimidine core is a direct precursor to 6-substituted guanines .
-
Mechanism: The 4-hydroxyl group can be converted to a chloride (using
), yielding 2-amino-4-chloro-6-(methoxymethyl)pyrimidine . -
Utility: This chloro-intermediate allows for
displacement with amines or alkoxides to generate acyclic nucleoside phosphonate analogs (similar to Ganciclovir or Penciclovir precursors).
Kinase Inhibitors (CSNK2A)
Recent medicinal chemistry efforts have utilized 2,6-disubstituted pyrimidines as inhibitors of Casein Kinase 2 (CSNK2A) .[4] The methoxymethyl group provides a specific steric and electronic profile that fits into the ATP-binding pocket, often improving selectivity over off-target kinases like PIM3.
Pteridine Synthesis
Condensation of this compound with
References
- Synthesis of Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.
-
Guanidine Reactions: Method for preparing 2-amino-4,6-dimethoxypyrimidine. Patent CN103159684B.
-
Kinase Inhibitor Applications: Galal, K. A., et al. "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors."[4] Bioorg. Med. Chem. Lett., 2024.[4]
-
Precursor Reagent: Methyl 4-methoxyacetoacetate (CAS 41051-15-4). ChemicalBook Entry. Link
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
2-amino-6-methoxymethyl-4(1H)-pyrimidinone tautomerism
An In-Depth Technical Guide to the Tautomerism of 2-amino-6-methoxymethyl-4(1H)-pyrimidinone
Executive Summary
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development.[1][2] The specific tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and overall polarity, which in turn governs its interaction with biological targets and its pharmacokinetic profile.[3] This guide provides a comprehensive technical exploration of the tautomeric landscape of 2-amino-6-methoxymethyl-4(1H)-pyrimidinone, a heterocyclic scaffold of interest in pharmaceutical research. We will dissect the potential tautomeric forms, delineate the theoretical principles governing their stability, and present detailed, field-proven experimental and computational protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of pyrimidinone-based compounds to accelerate rational drug design.
The Significance of Tautomerism in Pyrimidinone Scaffolds
The pyrimidinone core is a privileged structure in medicinal chemistry, found in numerous bioactive molecules, including the natural nucleobases guanine, thymine, and uracil.[4] The tautomeric state of these bases is critical for the fidelity of DNA replication; the prevalence of "rare" tautomers can lead to base pair mismatching and mutations.[5][6][7] For a drug candidate, the dominant tautomer in the physiological environment of a target's active site will define the critical pharmacophoric interactions. An overlooked or incorrectly assigned tautomer can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of a drug discovery campaign.
2-amino-6-methoxymethyl-4(1H)-pyrimidinone possesses two key functionalities capable of prototropic tautomerism: the keto-enol system (also known as lactam-lactim) at the C4 position and the amino-imino system at the C2 position. Understanding the delicate balance of this equilibrium is paramount.
Potential Tautomers of 2-amino-6-methoxymethyl-4(1H)-pyrimidinone
The molecule can exist in several potential tautomeric forms. The primary equilibrium involves four key species arising from the interplay of lactam-lactim and amino-imino tautomerism.
-
Tautomer A (Amino-Keto): 2-amino-6-methoxymethyl-4(1H)-pyrimidinone. This is the canonical form, often expected to be the most stable in polar solvents.
-
Tautomer B (Amino-Enol/Lactim): 2-amino-4-hydroxy-6-methoxymethylpyrimidine. This form gains aromaticity in the pyrimidine ring.
-
Tautomer C (Imino-Keto): 2-imino-6-methoxymethyl-1,2-dihydro-4(3H)-pyrimidinone.
-
Tautomer D (Imino-Enol/Lactim): 2-imino-4-hydroxy-6-methoxymethyl-1,2-dihydropyrimidine.
The relative stability of these forms is dictated by a complex interplay of factors including aromaticity, intramolecular hydrogen bonding, and solvent interactions.[8][9][10] Computational studies on related 4(3H)-pyrimidinone systems have shown that the keto form is generally favored over the hydroxyl (enol) form, a shift attributed to enthalpic effects and the strength of the N-H bond.[10][11]
Caption: A typical DFT workflow for predicting tautomer stability.
Detailed Protocol: DFT Calculation
-
Structure Generation: Build the 3D structures of all plausible tautomers (A, B, C, D, etc.) in a molecular modeling program.
-
Gas-Phase Optimization:
-
Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Self-Validation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE).
-
-
Solvated-Phase Optimization:
-
Using the gas-phase optimized structures as a starting point, perform a new geometry optimization for each tautomer including a solvent model (e.g., PCM for water or DMSO). Use a larger basis set for higher accuracy (e.g., B3LYP/6-31+G(d,p)).
-
-
Final Energy Calculation:
-
Perform a final single-point energy calculation on the solvated-phase optimized geometries with an even more robust basis set if higher accuracy is needed.
-
Perform a frequency calculation at the solvated-phase optimized geometry to obtain the thermal corrections to the Gibbs free energy.
-
-
Analysis:
-
Calculate the total Gibbs free energy (G) for each tautomer in the chosen solvent.
-
Determine the relative free energy (ΔG) of each tautomer with respect to the most stable one. The population of each tautomer can be estimated using the Boltzmann distribution.
-
Data Synthesis and Implications for Drug Design
The true power of this analysis comes from integrating the experimental and computational data.
Data Presentation: Predicted Relative Energies and Diagnostic NMR Shifts
| Tautomer Form | Calculated ΔG (kcal/mol, in DMSO) | Predicted C4 Shift (ppm) | Predicted C5-H Shift (ppm) | Predicted N-H/O-H Shift (ppm) |
| A (Amino-Keto) | 0.0 (Reference) | ~165 | ~5.8 | ~7.5 (NH₂) |
| B (Amino-Enol) | +3.5 | ~158 | ~6.2 | ~11.0 (OH) |
| C (Imino-Keto) | +8.2 | ~168 | ~5.9 | ~9.0 (=NH) |
| D (Imino-Enol) | +11.0 | ~160 | ~6.3 | ~12.5 (OH) |
| Note: These are hypothetical, illustrative values based on trends for similar systems. Actual values must be determined experimentally and computationally for the specific molecule. |
Interpretation and Causality: If the NMR data in DMSO-d6 shows a carbonyl signal at ~165 ppm and a C5-H signal at ~5.8 ppm, this strongly correlates with the predicted data for the Amino-Keto (A) form. If computational results also predict this form to have the lowest free energy (ΔG = 0.0 kcal/mol), the evidence converges to identify Tautomer A as the dominant species in that solvent.
Implications for Drug Development:
-
Structure-Based Design: Knowing that the molecule exists as the Amino-Keto tautomer is critical for docking studies. This form presents a specific arrangement of hydrogen bond donors (the NH₂ group and the N1-H) and a hydrogen bond acceptor (the C4=O group). Designing ligands to complement this specific pattern is essential for achieving high binding affinity.
-
Physicochemical Properties: The Amino-Keto form will have different pKa, logP, and solubility values compared to the aromatic Amino-Enol form. These properties directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: Different tautomers can sometimes be patented separately. A thorough understanding of the tautomeric landscape is crucial for a robust patent strategy.
Conclusion
The tautomerism of 2-amino-6-methoxymethyl-4(1H)-pyrimidinone is a multifaceted problem that requires a synergistic application of experimental spectroscopy and computational chemistry. The protocols and logical frameworks presented in this guide provide a self-validating system for unequivocally identifying the predominant tautomeric form(s) in a given environment. By moving beyond a single static structure and embracing the dynamic nature of tautomerism, researchers can make more informed decisions, leading to the more efficient and rational design of novel therapeutics.
References
-
Reasons to Believe. (2022, September 28). DNA's Fine-Tuned Structure Minimizes Harmful Tautomers. [Link]
-
Li, Z., et al. (2020, September 8). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters. [Link]
-
Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
-
Galvão, T. L. P., et al. (2013, November 8). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]
-
Galvão, T. L. P., et al. (2013, November 8). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]
-
Pearson+. (2023, September 18). Cytosine, uracil, and guanine have tautomeric forms with aromatic.... [Link]
-
Fornili, A., et al. Tautomerism and Protonation of Guanine and Cytosine. Implications in the Formation of Hydrogen-Bonded Complexes. Journal of the American Chemical Society. [Link]
-
Inuzuka, K., & Fujimoto, A. (2005, December 15). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. PubMed. [Link]
-
Fujimoto, A., et al. (2008, February 15). Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. PubMed. [Link]
-
Cahová, H., et al. (2020, January 22). Tautomerism of Guanine Analogues. PMC. [Link]
-
Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]
-
Taylor & Francis Online. (2025, April 7). Statistical analysis of guanine tautomerism and its influence on DNA stability and cellular functions. [Link]
-
Galvão, T. L. P., et al. (2013, November 27). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
-
ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved from [Link]
-
Jordan, F., & Nemeria, N. S. (2007). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate. PMC. [Link]
-
Grokipedia. (n.d.). Pyrimidone. [Link]
-
Kaito, A., & Hatano, M. (2006, April 19). Studies of the Magnetic Circular Dichroism and Tautomerism of Pyridinols (Pyridinones) and Pyrimidinols (Pyrimidinones). Bulletin of the Chemical Society of Japan. [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. [Link]
-
Brovarets', O. O., & Hovorun, D. M. (2015). Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. RSC Publishing. [Link]
-
Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. HETEROCYCLES, 32(2). [Link]
-
ResearchGate. (2025, August 8). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. [Link]
-
Gurbanov, A. V., et al. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Moroccan Journal of Chemistry. [Link]
-
Quora. (2021, May 24). How to find the major contributing tautomer of a heterocycle. [Link])
-
ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism. [Link]
-
Chiang, Y., et al. (1985). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. (n.d.). Keto–enol tautomeric equilibrium of isoguanosine. [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-enol Tautomerism : Key Points. [Link]
-
Elguero, J., et al. (1969). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA. [Link]
-
Shugar, D., & Szczepaniak, K. (1981). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]
-
Leszczynski, J., & Rode, J. E. (2025, January 24). Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. MDPI. [Link]
-
Pharmacelera. (2018, January 17). Are you considering tautomerism, ionization and chirality when identifying new hits?. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. [Link]
-
Nicklaus, M. C., et al. (2016, September 26). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. [Link]
-
NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
-
Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. [Link]
-
Narayana, B., et al. (2010). 2-Amino-4-methoxy-6-methylpyrimidin-1-ium picrate. PMC. [Link]
-
Narayana, B., et al. (2010, April 28). 2-Amino-4-meth-oxy-6-methyl-pyrimidin-1-ium picrate. PubMed. [Link]
-
Stasyuk, O. A., et al. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. [Link]
-
ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
Sources
- 1. Cytosine, uracil, and guanine have tautomeric forms with aromatic... | Study Prep in Pearson+ [pearson.com]
- 2. quora.com [quora.com]
- 3. Are you considering tautomerism, ionization and chirality when identifying new hits? - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. reasons.org [reasons.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methoxymethyl Pyrimidine Building Blocks: A Technical Guide for Drug Discovery
Executive Summary
In the architecture of modern drug discovery, methoxymethyl (MOM) pyrimidines occupy a dual utility space: they serve as robust synthetic intermediates (
This guide addresses the synthesis, stability, and medicinal chemistry of these building blocks.[2] It is designed for medicinal chemists requiring actionable protocols for installing, manipulating, and understanding the biological implications of the methoxymethyl moiety on the pyrimidine scaffold.
Part 1: The -Methoxymethyl Group as a Strategic Tool
The "Lithiation Director" Concept
The primary utility of
Why MOM?
-
Orthogonal Stability: Unlike acetyl or benzoyl groups,
-MOM is stable to strong bases (LDA, -BuLi) and reducing agents ( ). -
Directed Lithiation: The coordination ability of the ether oxygen in the MOM group can assist in directing lithiation to the C-6 position, enabling the introduction of carbon electrophiles (side chains) that are otherwise difficult to install.
Safety-First Synthesis Protocol
Critical Safety Note: The classical reagent, Chloromethyl methyl ether (MOMCl), is a potent carcinogen (OSHA regulated).[3] Modern protocols prioritize in situ generation or alternative reagents to ensure operator safety without compromising yield.
Protocol: In Situ Generation of MOM-Protected Pyrimidines
This protocol avoids the isolation of MOMCl by generating it from dimethoxymethane (methylal).
Reagents:
-
Pyrimidine substrate (e.g., Uracil derivative)[4]
-
Dimethoxymethane (DMM)
-
Thionyl chloride (
) or Acyl chloride -
Lewis Acid Catalyst (
or ) -
Base: DIPEA (Diisopropylethylamine)[5]
Step-by-Step Methodology:
-
Activation: In a dry flask under
, dissolve DMM (3.0 equiv) in anhydrous toluene. Add (0.01 mol%).[3] -
Generation: Add Acetyl Chloride (1.0 equiv) dropwise at 0°C. Stir for 2 hours at RT. Mechanism: Generates MOMCl and Methyl Acetate in solution.
-
Coupling: Cool the mixture to 0°C. Add the pyrimidine substrate (0.8 equiv) followed by slow addition of DIPEA (1.5 equiv).
-
Workup: Quench with saturated
. Extract with EtOAc.[6] The organic layer will contain the -MOM pyrimidine. -
Purification: Flash chromatography (SiO2).
-MOM pyrimidines are typically more lipophilic than their parent bases.
Stability Profile (The "Keep or Cleave" Decision)
| Condition | Stability | Notes |
| Acid (HCl/TFA) | Labile | Cleaves rapidly to regenerate N-H. |
| Base (NaOH/KOH) | Stable | Survives saponification conditions. |
| Reduction ( | Stable | Generally survives catalytic hydrogenation. |
| Organolithiums | Stable | Compatible with LDA, BuLi at -78°C. |
| Lewis Acids | Variable |
Part 2: The -Methoxymethyl Pharmacophore
Physicochemical Properties
When the methoxymethyl group is attached to the carbon framework (e.g., 5-methoxymethylpyrimidine), it acts as a bioisostere for ethyl or propyl groups but with distinct electronic properties.
-
LogP Modulation: The ether oxygen lowers LogP compared to an alkyl chain, improving aqueous solubility.
-
H-Bonding: The oxygen acts as a weak Hydrogen Bond Acceptor (HBA), potentially engaging hinge region residues in kinase targets.
-
Metabolic Liability: The
moiety is a "metabolic soft spot." CYP450 enzymes can perform -dealkylation, converting the ether to an unstable hemiacetal, which collapses to an alcohol and formaldehyde.
Synthesis of 5-Methoxymethylpyrimidine Building Blocks
For drug discovery, it is often more efficient to build the pyrimidine ring with the substituent already in place rather than functionalizing a pre-formed ring.
Workflow: The "Enol Ether" Cyclization
This route produces high-purity 2-amino-5-methoxymethylpyrimidines, a common scaffold in kinase inhibitors.
Figure 1: De novo synthesis of the 5-methoxymethylpyrimidine core. This route avoids the use of carcinogenic chloromethyl ethers by constructing the side chain from ester precursors.
Part 3: Medicinal Chemistry & Case Studies
Metabolic Switching Strategy
In lead optimization, a methoxymethyl group can be introduced to deliberately alter the metabolic clearance of a compound.[1][7]
-
Scenario: A lead compound with a 5-ethylpyrimidine core is too lipophilic and metabolically stable (long half-life).
-
Modification: Replace 5-ethyl with 5-methoxymethyl.
-
Result:
-
Solubility: Increases due to the ether oxygen.
-
Clearance: Increases due to CYP-mediated
-demethylation. -
Toxicity Check: Ensure the resulting aldehyde/alcohol metabolite is not toxic.
-
Visualization: Metabolic Pathway of Methoxymethyl Pyrimidines
Understanding the degradation of this building block is vital for ADME prediction.
Figure 2: Metabolic fate of the methoxymethyl side chain. The rapid collapse of the hemiacetal intermediate releases formaldehyde, a factor to consider in toxicity screening.
Case Study: Acyclic Nucleoside Mimetics
In the development of antiviral agents (e.g., for HSV or CMV), the sugar moiety of a nucleoside is often replaced by an acyclic ether chain.[4]
-
Building Block:
-MOM-protected 6-substituted uracils. -
Application: The MOM group protects the N-1 position while the C-6 position is lithiated and reacted with an electrophile (like an aldehyde) to create the acyclic side chain.
-
Outcome: Once the side chain is installed, the MOM group is removed with acid (HCl/MeOH) to yield the active antiviral candidate. This strategy was pivotal in synthesizing tracers for PET imaging of Herpes Simplex Virus thymidine kinase (HSV-TK) expression [1].
References
-
Raić-Malić, S., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 4880–4896. Link
-
Berliner, M. A., & Belecki, K. (2007). Safety Assessment of Chloromethyl Methyl Ether. Organic Syntheses, 84, 102. Link
-
Chiodi, D., & Ishihara, Y. (2024).[8] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[8] Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[2][3] (Standard Reference for MOM stability).
-
Life Chemicals. (2019). Functionalized Pyrimidines in Drug Discovery. Life Chemicals Blog. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol in DMSO
Executive Summary
This technical guide details the solubility profile, dissolution thermodynamics, and handling protocols for 2-Amino-6-(methoxymethyl)pyrimidin-4-ol (also referred to as 2-Amino-6-(methoxymethyl)-4(3H)-pyrimidinone) in Dimethyl Sulfoxide (DMSO).
As a critical intermediate in the synthesis of antiviral guanosine analogs (e.g., Valganciclovir precursors), this molecule exhibits significant intermolecular hydrogen bonding in its solid state, leading to a high melting point and poor solubility in non-polar solvents. DMSO acts as a superior solvent due to its high dielectric constant and ability to disrupt the crystal lattice via strong dipole-dipole interactions and hydrogen bond acceptance.
Key Finding: this compound is highly soluble in DMSO (estimated >50 mg/mL), making it the preferred vehicle for stock solution preparation, NMR characterization, and nucleophilic substitution reactions.
Part 1: Physicochemical Profile & Solubility Mechanism
Chemical Identity & Tautomerism
To understand the solubility behavior, one must analyze the tautomeric nature of the isocytosine core. In the solid state and non-polar environments, the molecule often exists in a hydrogen-bonded lattice. In solution, it exists in equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms.
-
Chemical Name: this compound
-
Common Scaffold: Isocytosine (2-amino-4-hydroxypyrimidine) derivative.
-
Molecular Weight: ~155.15 g/mol (approximate, based on formula C6H9N3O2).
-
Tautomeric Shift: In polar aprotic solvents like DMSO, the equilibrium often shifts, stabilizing the species that maximizes solvation.
The Solvation Mechanism in DMSO
DMSO (Dimethyl Sulfoxide) is an organosulfur compound with the formula (CH₃)₂SO. Its efficacy in dissolving this compound stems from three mechanistic factors:
-
Disruption of Lattice Energy: The target molecule possesses both Hydrogen Bond Donors (NH₂, OH/NH) and Acceptors (Ring N, O). These form a tight crystal lattice (high melting point).[1] DMSO is a potent H-bond acceptor (via the sulfinyl oxygen), effectively competing with intermolecular bonds to solvate individual molecules.
-
Polarity Matching: The methoxymethyl side chain adds polar character without introducing significant lipophilicity, aligning well with DMSO’s high dielectric constant (
). -
Tautomer Stabilization: DMSO stabilizes the polar pyrimidinone tautomer, preventing aggregation that leads to precipitation.
Solubility Data Comparison
While specific gravimetric data for the methoxymethyl derivative is proprietary in many contexts, data extrapolated from the structural analog 2-Amino-6-methylpyrimidin-4-ol (CAS 3977-29-5) provides a validated baseline.
| Solvent | Solubility Rating | Mechanism | Usage Recommendation |
| DMSO | High (>50 mg/mL) | H-Bond Acceptance & Dipole interaction | Primary Stock Solvent |
| Water | Moderate (pH dependent) | H-Bonding, Ionization | Secondary solvent; requires pH adjustment. |
| Methanol | Moderate | H-Bonding | Good for transfers, but lower capacity than DMSO. |
| Chloroform | Insoluble | Lack of polarity | Unsuitable. |
| Hexane | Insoluble | Hydrophobic effect | Unsuitable. |
Part 2: Experimental Protocols
Standard Dissolution Workflow (SOP)
The following protocol ensures complete solubilization and stability for analytical or synthetic applications.
Materials Required:
-
Target Compound: this compound (Solid).
-
Solvent: Anhydrous DMSO (≥99.9%, ACS Reagent Grade).
-
Equipment: Vortex mixer, Ultrasonic bath (optional), 40°C Water bath.
Step-by-Step Procedure:
-
Weighing: Accurately weigh the target mass (e.g., 10 mg) into a glass vial. Note: Avoid plastic vials if long-term storage is intended, as DMSO can leach plasticizers.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 100 mg/mL for high-conc stocks, or 10 mg/mL for standard use).
-
Initial Agitation: Vortex vigorously for 30 seconds. The solution may appear cloudy initially due to the breakdown of the crystal lattice.
-
Thermal Assist (Critical): If particulates remain, incubate the vial in a 40°C water bath for 5–10 minutes. The thermal energy helps overcome the lattice enthalpy.
-
Sonication: If necessary, sonicate for 2 minutes to ensure homogeneity.
-
Visual QC: Inspect against a light source. The solution should be clear, colorless to pale yellow, and free of suspended solids.
Visualization: Solubilization Decision Tree
The following diagram illustrates the logical flow for preparing a stable stock solution.
Caption: Figure 1: Operational workflow for solubilizing high-melting point pyrimidine derivatives in DMSO.
Part 3: Stability & Troubleshooting
Hygroscopicity & Precipitation
DMSO is highly hygroscopic. It readily absorbs water from the atmosphere.
-
Risk: As water content increases, the solubility of the hydrophobic regions of the molecule decreases, potentially leading to precipitation of the pyrimidinone form over time.
-
Mitigation: Store DMSO stock solutions in tightly sealed, amber glass vials with desiccant packs at -20°C.
Chemical Stability (Oxidation)
While DMSO is generally inert, it can act as an oxidant under specific conditions (e.g., Swern oxidation activators).
-
Observation: this compound contains a primary amino group and a methoxy ether. The ether is stable. The amino group is generally stable in pure DMSO.
-
Warning: Avoid mixing with strong acid chlorides or anhydrides in DMSO, as this could trigger side reactions with the alcohol/ketone functionality.
Tautomeric Equilibrium Visualization
Understanding the molecular form in solution is vital for interpreting NMR or HPLC data.
Caption: Figure 2: The keto-enol tautomeric shift facilitated by DMSO solvation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
European Bioinformatics Institute (2025). ChEMBL Assay: Solubility of compounds in DMSO. Retrieved from [Link]
-
Baluja, S., et al. (2013). Solubility of pyrimidine derivatives in different organic solvents. World Scientific News. Retrieved from [Link]
Sources
Acid-Base Equilibria and pKa Modulation in 6-Substituted Isocytosine Derivatives: A Technical Whitepaper
Executive Summary
Isocytosine (2-amino-4-hydroxypyrimidine) and its substituted derivatives are foundational to the fields of supramolecular chemistry, transition metal complexation, and synthetic biology. Notably, isocytosine serves as a critical nucleobase in the expanded genetic alphabet (e.g., hachimoji RNA and DNA), where it forms a reversed Watson-Crick base pair with isoguanine[1]. Understanding the precise acid-base equilibria (pKa values) of these derivatives is paramount for drug development, as the protonation state dictates solubility, membrane permeability, and target engagement. This whitepaper provides an in-depth mechanistic analysis of how C6-substitution modulates the pKa of the isocytosine core, supported by self-validating experimental protocols.
Mechanistic Foundations: Tautomerism and Ionization
Unlike simple pyrimidines, isocytosine derivatives do not exist as a single static structure in aqueous solution. Instead, they participate in a highly dynamic tautomeric equilibrium. The neutral molecule exists predominantly as a mixture of two tautomers: the keto-N1H form and the keto-N3H form[2].
The ionization of isocytosine is defined by two primary pKa transitions:
-
Protonation (pKa1): Under acidic conditions, the neutral tautomers accept a proton at the available endocyclic nitrogen (N1 or N3), converging into a single resonance-stabilized cationic species[2].
-
Deprotonation (pKa2): Under basic conditions, the neutral species lose a proton from the endocyclic nitrogen, yielding a highly delocalized anionic species[3].
Caption: Tautomeric equilibria and pH-dependent ionization states of 6-substituted isocytosines.
Electronic Modulation: The C6 Substituent Effect
The C6 position of the pyrimidine ring is uniquely situated to influence the electron density of the adjacent N1 atom and the overall conjugated
The Causality of Alkyl Substitution: When an electron-donating group (EDG), such as a methyl group, is introduced at the C6 position (yielding 6-methylisocytosine), it exerts a positive inductive (+I) and hyperconjugative effect[4].
-
Impact on pKa1 (Cation Formation): The increased electron density pushed into the pyrimidine ring stabilizes the positively charged cationic form. Because the cation is more stable, the molecule is a stronger base, causing pKa1 to shift to a higher value.
-
Impact on pKa2 (Anion Formation): Conversely, the electron-donating methyl group destabilizes the negatively charged anionic form. This makes the neutral molecule less willing to surrender a proton, thereby raising pKa2 (making it a weaker acid)[3].
Quantitative Data: Comparative pKa Values
The following table summarizes the experimentally determined pKa values for isocytosine and 6-methylisocytosine, illustrating the basicity-enhancing effect of the C6-methyl group.
| Compound | C6 Substituent | pKa1 (Cationic Shift) | pKa2 (Anionic Shift) | Analytical Method |
| Isocytosine | -H | 2.78 | 9.98 | UV-Vis Spectrophotometry[3] |
| Isocytosine | -H | 4.07 | 9.47 | 1H-NMR Titration[2] |
| 6-Methylisocytosine | -CH3 | 3.06 | 10.21 | UV-Vis Spectrophotometry[3] |
Data Interpretation Note: The absolute baseline pKa values for unsubstituted isocytosine vary slightly in the literature depending on the analytical technique and the ionic strength of the background buffers (e.g., 0.1 M LiCl vs. D2O solutions)[2],[3]. However, the relative
Experimental Methodologies for pKa Determination
Accurate determination of pKa in tautomeric pyrimidines requires rigorous experimental designs. Below are two gold-standard, self-validating protocols for characterizing 6-substituted isocytosines.
Protocol A: UV-Vis Spectrophotometric Titration
Causality & Rationale: The extended
-
Sample Preparation: Dissolve the 6-substituted isocytosine derivative to a final concentration of
M in a background electrolyte (e.g., 0.1 M NaClO4). Causality: Maintaining a high, constant ionic strength fixes the activity coefficients of the ions in solution, ensuring that the measured concentration-based equilibrium constant ( ) closely approximates the true thermodynamic equilibrium constant ( ). -
Titration: Adjust the pH incrementally (in 0.2 pH unit steps) using standardized HCl or NaOH.
-
Spectral Acquisition: Record the absorption spectra from 200 nm to 400 nm at each pH step.
-
System Self-Validation (The Isosbestic Point): Overlay the acquired spectra. The protocol is self-validating if sharp, distinct isosbestic points are observed[3]. An isosbestic point mathematically guarantees that the system is a closed, two-state equilibrium (e.g., strictly Neutral
Anion). If the isosbestic point drifts, it indicates a breakdown of the system (e.g., compound degradation), and the data must be rejected. -
Data Extraction: Plot the absorbance at
versus pH and fit the curve to the Henderson-Hasselbalch equation to extract the pKa.
Protocol B: 1H-NMR pH Titration
Causality & Rationale: NMR provides site-specific electronic information. The chemical shift (
-
Sample Preparation: Dissolve the derivative in D2O containing a constant ionic strength buffer.
-
pD Adjustment: Adjust the pD using DCl or NaOD. (Note: True pD = pH-meter reading + 0.4).
-
Acquisition: Acquire 1H-NMR spectra at varying pD levels, specifically tracking the C5-H resonance[2].
-
System Self-Validation (Fast Exchange Regime): The system validates itself through peak morphology. Because proton exchange in water is rapid on the NMR timescale, you must observe a single, sharp, time-averaged peak for the C5 proton. If the peak broadens or splits, the exchange rate has slowed, invalidating simple weighted-average chemical shift fitting.
-
Data Extraction: Evaluate the pKa using a Newton-Gauss nonlinear least-squares fit method that correlates the change in chemical shift (
) with the pD of the solution[2].
Caption: Step-by-step workflow for determining pKa values using 1H-NMR chemical shift titration.
References
-
Complex Formation of Isocytosine Tautomers with PdII and PtII Source: American Chemical Society (acs.org) URL:2
-
Terpsichorean Movements of Pentaammineruthenium on Pyrimidine and Isocytosine Ligands Source: American Chemical Society (acs.org) URL:3
-
Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives Source: MDPI (mdpi.com) URL:4
-
Isocytosine Source: Wikipedia (wikipedia.org) URL:1
Sources
Difference between 6-methyl and 6-methoxymethyl isocytosine
Structural Determinants, Synthetic Protocols, and Supramolecular Utility
Executive Summary
This technical guide delineates the physicochemical and functional distinctions between 6-methyl isocytosine (6-Me-isoC) and 6-methoxymethyl isocytosine (6-MOM-isoC) .[1] While both molecules share the core 2-amino-4-pyrimidinone scaffold, the substitution at the C6 position dictates divergent behaviors in solubility, electronic density, and supramolecular assembly.
-
6-Methyl Isocytosine: The "standard" motif for quadruple hydrogen bonding (ureidopyrimidinone/UPy) systems.[1] It promotes high crystallinity and robust dimerization but suffers from poor solubility in non-polar solvents.
-
6-Methoxymethyl Isocytosine: A "solubility-engineered" variant. The ether linkage introduces a dipole and flexible steric bulk, disrupting lattice energy to enhance solubility in organic media (e.g., chloroform, toluene) without compromising the Watson-Crick-Hoogsteen fidelity required for DDAA (Donor-Donor-Acceptor-Acceptor) arrays.[1]
Part 1: Structural & Electronic Determinants
Tautomeric Equilibrium
Isocytosine derivatives exist in a prototropic tautomeric equilibrium. The stability of these forms is critical for their role as hydrogen-bonding modules in supramolecular polymers or as nucleobases in Artificially Expanded Genetic Information Systems (AEGIS).[1]
-
Keto-Amine (Dominant): In solution, both derivatives predominantly adopt the N3-H keto-amine tautomer, essential for the DDAA hydrogen bonding array.
-
Substituent Effect:
-
6-Methyl (+I Effect): The methyl group exerts a positive inductive effect (+I), increasing electron density on the pyrimidine ring.[1] This stabilizes the protonated nitrogen species, slightly raising the pKa (making the ring more basic).[1]
-
6-Methoxymethyl (-I Effect): The methoxy group exerts a negative inductive effect (-I) through the methylene bridge.[1] This withdraws electron density, slightly lowering the pKa of the ring nitrogen (N3) and increasing the acidity of the N1-H in the enol form.
-
Physicochemical Comparison
| Feature | 6-Methyl Isocytosine | 6-Methoxymethyl Isocytosine |
| Formula | C₅H₇N₃O | C₆H₉N₃O₂ |
| Molecular Weight | 125.13 g/mol | 155.15 g/mol |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) |
| Solubility (CHCl₃) | Low (High Crystallinity) | Moderate-High (Ether solvation) |
| H-Bonding Motif | DDAA (in UPy form) | DDAA (in UPy form) |
| Major Groove Profile | Hydrophobic (Compact) | Polar/Amphiphilic (Bulky) |
Part 2: Synthetic Methodologies
The synthesis of both compounds follows a condensation pathway between guanidine and a
Workflow Visualization
The following diagram illustrates the parallel synthetic pathways.
Caption: Comparative synthetic routes. Pathway A utilizes ethyl acetoacetate to yield the methyl derivative, while Pathway B uses methyl 4-methoxyacetoacetate to install the methoxymethyl group.
Detailed Protocol: 6-Methyl Isocytosine
Mechanism: Cyclocondensation. Reference: Organic Syntheses Coll. Vol. 2, p. 422 (Adapted for Guanidine).[1]
-
Preparation: Dissolve Sodium ethoxide (1.1 eq) in absolute ethanol under N₂ atmosphere.
-
Addition: Add Guanidine carbonate (1.0 eq). Stir for 15 minutes.
-
Cyclization: Dropwise addition of Ethyl Acetoacetate (1.0 eq).
-
Reflux: Heat to reflux (78°C) for 4–6 hours. The solution will turn yellow/orange.
-
Workup:
Detailed Protocol: 6-Methoxymethyl Isocytosine
Mechanism: Cyclocondensation with ether-functionalized ester. Critical Nuance: The product is more soluble; precipitation is slower and may require solvent reduction.
-
Preparation: Dissolve Sodium ethoxide (1.2 eq) in absolute ethanol under N₂.
-
Addition: Add Guanidine carbonate (1.0 eq).
-
Cyclization: Dropwise addition of Methyl 4-methoxyacetoacetate (1.0 eq).
-
Note: This reagent is moisture sensitive. Ensure anhydrous conditions.
-
-
Reflux: Heat to reflux for 6–8 hours.
-
Workup:
Part 3: Supramolecular & Biological Utility
Ureidopyrimidinone (UPy) Modules
Both molecules are precursors for UPy units, which form quadruple hydrogen bonds (K_dimer > 10⁶ M⁻¹ in CHCl₃).[1]
-
6-Methyl UPy:
-
Pros: High association constant due to rigid stacking.
-
Cons: Tendency to aggregate laterally (stacking), causing precipitation in supramolecular polymer formulations.[1]
-
-
6-Methoxymethyl UPy:
-
Pros: The ether oxygen can accept weak hydrogen bonds from solvent molecules, improving solubility. The flexible arm disrupts
stacking without interfering with the primary DDAA hydrogen bonding face. -
Use Case: Ideal for solution-processable supramolecular polymers or inks where high concentration is required without gelation.
-
AEGIS (Artificially Expanded Genetic Information Systems)
In the context of synthetic biology (Benner et al.), isocytosine pairs with isoguanine (isoC:isoG).[1]
-
Major Groove Interaction: The C6 substituent projects into the major groove of the DNA helix.
-
Fidelity: 6-Methyl isocytosine is the standard analog for Thymine (mimicking the 5-methyl of T, but at position 6 due to the pyrimidine numbering shift in isoC). A 6-methoxymethyl group introduces steric bulk that may reduce polymerase fidelity or be used as a handle for post-synthetic modification.
Part 4: Experimental Characterization
NMR Fingerprinting
Distinguishing the two derivatives via ¹H NMR (DMSO-d₆) is straightforward.[1]
| Signal | 6-Methyl Isocytosine | 6-Methoxymethyl Isocytosine |
| C5-H (Vinylic) | Singlet, | Singlet, |
| C6-Substituent | Singlet (3H), | Singlet (2H), |
| NH₂ (Exocyclic) | Broad Singlet, | Broad Singlet, |
Solubility Profile (25°C)
| Solvent | 6-Methyl IsoC | 6-MOM IsoC |
| Water | Low (< 5 mg/mL) | Moderate (~15 mg/mL) |
| Ethanol | Low (Hot only) | Moderate |
| Chloroform | Insoluble | Sparingly Soluble |
| DMSO | Soluble | Highly Soluble |
References
-
Tautomerism of Isocytosine
- Szafran, M., et al. "Molecular structure and tautomeric equilibria of isocytosine." Journal of Molecular Structure, 2005.
-
Synthesis of 6-Methyl Isocytosine
-
UPy Supramolecular Chemistry
- Sijbesma, R. P., et al. "Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding." Science, 1997.
-
[1]
-
AEGIS and Isocytosine Derivatives
- Hoshika, S., et al. "Hachimoji DNA and RNA: A genetic system with eight building blocks." Science, 2019.
-
[1]
-
Reagent Data (Methyl 4-methoxyacetoacetate)
-
Sigma-Aldrich Product Specification for Methyl 4-methoxyacetoacetate (CAS 41051-15-4).[1]
-
Sources
Methodological & Application
Application Note: Protocol for the Cyclization of β-Keto Esters to Pyrimidines
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The pyrimidine scaffold is a privileged pharmacophore in drug discovery, serving as the core structural motif in countless kinase inhibitors, antiviral nucleoside analogs, and antineoplastic agents[1]. Among the various methodologies available for constructing this heterocycle, the Pinner Pyrimidine Synthesis —the direct condensation of a β-keto ester with an amidine or guanidine—remains the most robust and widely utilized approach[2].
As a Senior Application Scientist, I frequently observe that while the overall transformation appears straightforward, the nuances of the reaction mechanism dictate the success of the synthesis. The reaction is a self-validating system of nucleophilic additions and eliminations:
-
Free-Base Generation: Amidines and guanidines are typically supplied as highly stable hydrochloride salts. They must be liberated in situ using a stoichiometric amount of base to expose the nucleophilic nitrogen.
-
Initial Condensation: The highly nucleophilic nitrogen of the amidine attacks the most electrophilic center of the β-keto ester (the ketone carbonyl), followed by dehydration to form an enamine/imine intermediate.
-
Intramolecular Cyclization: The secondary nitrogen attacks the ester carbonyl. This nucleophilic acyl substitution is the rate-limiting step, requiring sufficient thermal energy to overcome the activation barrier for amide bond formation.
-
Aromatization: The elimination of an alcohol molecule (e.g., ethanol) yields a 4-hydroxypyrimidine, which predominantly exists as its pyrimidin-4-one tautomer[3].
Understanding this causality is critical. For example, failing to use strictly anhydrous conditions or matching the alkoxide base to the ester alkyl group will lead to competitive ester hydrolysis or transesterification, severely depressing the yield[4].
Mechanistic Pathway
Caption: Mechanistic pathway of the Pinner pyrimidine synthesis from beta-keto esters.
Experimental Design & Optimization Variables
The synthesis can be driven by conventional thermal heating, microwave irradiation, or ultrasound[2]. Table 1 summarizes the quantitative data and expected outcomes based on the chosen methodology.
Table 1: Comparison of Cyclization Methodologies
| Methodology | Catalyst / Base | Solvent | Temperature | Time | Typical Yield | Key Advantage |
| Conventional Batch | NaOEt (1.1 eq) | Abs. Ethanol | 78 °C (Reflux) | 8–16 h | 65–85% | Highly scalable; standard lab equipment. |
| Microwave-Assisted | NaOEt or K₂CO₃ | Ethanol / DMF | 120 °C | 15–30 min | 75–95% | Rapid kinetics; suppresses side-products. |
| Ultrasound (US) | KOH | Aqueous EtOH | 40–50 °C | 1–3 h | 70–90% | Eco-friendly; lower thermal degradation. |
| Continuous Flow | Lewis Acid / Base | CH₂Cl₂ / EtOH | Variable | 10–40 min | 60–80% | High throughput; excellent heat transfer. |
Detailed Step-by-Step Protocol (Conventional Batch)
This protocol describes the synthesis of a substituted pyrimidin-4-one using a 10 mmol scale. The procedure is designed to be a self-validating workflow, incorporating visual and chemical checkpoints.
Reagents Required
-
Amidine Hydrochloride or Guanidine Hydrochloride : 10.0 mmol
-
β-Keto Ester (e.g., Ethyl acetoacetate): 10.5 mmol (1.05 eq)
-
Sodium Ethoxide (NaOEt) : 11.0 mmol (1.1 eq). Note: Freshly prepared by dissolving sodium metal in absolute ethanol is highly preferred over aged commercial powders.
-
Absolute Ethanol : 25 mL (Anhydrous)
Step 1: Free-Base Generation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 25 mL of absolute ethanol to the flask.
-
Introduce 11.0 mmol of NaOEt. Stir until completely dissolved under an inert atmosphere (N₂ or Ar).
-
Add 10.0 mmol of the amidine hydrochloride.
-
Causality Check: Stir at room temperature for 30 minutes. You will observe the precipitation of finely divided sodium chloride (NaCl). This visual cue confirms the successful liberation of the amidine free base.
Step 2: Condensation and Cyclization
-
Add 10.5 mmol of the β-keto ester dropwise via syringe over 5 minutes.
-
Heat the reaction mixture to a gentle reflux (approx. 78 °C).
-
Maintain reflux for 8 to 12 hours. Monitor the reaction via TLC (eluent: 5-10% MeOH in DCM). The disappearance of the UV-active β-keto ester spot indicates completion.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo using a rotary evaporator to remove the ethanol, leaving a crude solid/paste.
-
Dissolve the crude residue in 15 mL of distilled water.
-
Critical Step (Isoelectric Precipitation): Pyrimidin-4-ones are amphoteric. Slowly add 1M HCl dropwise while monitoring the pH. Adjust the pH to approximately 5.5–6.5.
-
Causality Check: At the isoelectric point, the target pyrimidine will crash out of the aqueous solution as a dense white or off-white precipitate.
-
Filter the precipitate under vacuum, wash with cold water (2 × 5 mL), and dry overnight in a vacuum oven at 50 °C.
-
(Optional) Recrystallize from ethanol/water if purity is < 95% by NMR.
Experimental Workflow
Caption: Step-by-step experimental workflow for pyrimidine cyclization and isolation.
Troubleshooting & Side-Product Mitigation
Even with a robust protocol, deviations in reagent quality can lead to failure. Here is an expert-level troubleshooting matrix[4]:
-
Issue: Low Yield & High Starting Material Recovery
-
Cause: Incomplete free-basing of the amidine or water contamination leading to ester hydrolysis (saponification).
-
Solution: Ensure strictly anhydrous conditions. If using commercial NaOEt, verify its activity; degraded NaOEt contains NaOH, which hydrolyzes the β-keto ester into a non-reactive carboxylate.
-
-
Issue: Formation of Complex Mixtures (Multiple TLC Spots)
-
Cause: Amidine self-condensation (forming triazines) or β-dicarbonyl self-condensation.
-
Solution: Avoid massive excesses of base. Keep the base strictly at 1.0–1.1 equivalents relative to the amidine hydrochloride. If self-condensation persists, switch to a milder base like K₂CO₃ or utilize microwave irradiation to accelerate the desired cross-condensation over slower self-condensation pathways.
-
-
Issue: Product is Highly Soluble / Fails to Precipitate
-
Cause: Incorrect pH adjustment during workup.
-
Solution: Pyrimidinones will form water-soluble sodium salts at pH > 9 and water-soluble hydrochloride salts at pH < 3. Carefully titrate the aqueous phase to pH 6 to ensure the neutral tautomer precipitates.
-
References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds MDPI Molecules (2023). URL:[Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines National Center for Biotechnology Information (PMC) (2021). URL:[Link]
-
Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction National Center for Biotechnology Information (PMC) (2009). URL:[Link]
-
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation Organic & Biomolecular Chemistry (RSC Publishing) (2019). URL:[Link]
Sources
Application Note: Functionalization of the 4-Hydroxyl Group in Isocytosines
Subtitle: Mechanistic Rationale and Experimental Protocols for Regioselective C4-Modification Target Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
Isocytosine (2-amino-4-hydroxypyrimidine) is a privileged heterocyclic scaffold widely utilized in the synthesis of pharmaceutical intermediates, enzyme inhibitors, and unnatural nucleic acid base pairs (such as the hachimoji RNA/DNA systems)[1].
A fundamental challenge in functionalizing the C4 position—commonly referred to as the 4-hydroxyl group—is its tautomeric nature. In solution, the molecule exists in an equilibrium between the lactim (4-hydroxy) and lactam (4-oxo) forms. Because the thermodynamically stable 4-oxo tautomer predominates, direct nucleophilic substitution at the C4 position is heavily restricted[1].
Scientist's Insight:
To achieve true C4-functionalization, we cannot rely on standard
This guide details two field-proven strategies to overcome this barrier:
-
Deoxychlorination: Converting the 4-oxo group into a highly reactive 4-chloro electrophile using phosphorus oxychloride (
). -
Regioselective O-Alkylation: Utilizing Mitsunobu conditions to kinetically favor O-alkylation over N-alkylation[2].
Comparative Analysis of Functionalization Strategies
The following table summarizes the quantitative expectations and regiochemical outcomes of the primary functionalization methods.
| Strategy | Reagents | Primary Product | Regioselectivity (O vs N) | Typical Yield | Downstream Utility |
| Deoxychlorination | 2-Amino-4-chloropyrimidine | Exclusive C4-Cl | 75–85% | ||
| Mitsunobu Alkylation | ROH, | 4-Alkoxy-2-aminopyrimidine | High O-selectivity (>9:1) | 60–80% | Unnatural nucleosides |
| Direct Alkylation | R-X, | Mixed Alkylation | Poor (Often N-favored) | 30–50% | Limited (Hard to separate) |
Reaction Pathways
The diagram below illustrates the divergent pathways for functionalizing the isocytosine scaffold based on the selected reagent system.
Tautomeric equilibrium of isocytosine and its divergent C4-functionalization pathways.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-chloropyrimidine via Deoxychlorination
This protocol details the scalable conversion of isocytosine to 2-amino-4-chloropyrimidine, a critical intermediate for downstream cross-coupling and amination[3],[4].
Causality & Experience Insights:
-
Stepwise Heating: The reaction is initially held at 80°C to control the exothermic formation of the phosphorodichloridate intermediate. Rushing directly to reflux (120°C) can cause a violent runaway reaction[3].
-
Vacuum Distillation: Excess
must be distilled off prior to the aqueous quench. Quenching large volumes of unreacted generates massive amounts of HCl and heat, which will hydrolyze the newly formed C-Cl bond back to the starting material[3]. -
Temperature-Controlled Quench: The quench into ice water must be strictly maintained below 40°C to prevent thermodynamic reversion to the 4-oxo tautomer[3].
Step-by-Step Methodology:
-
Reagent Mixing: In a dry, round-bottom flask equipped with a reflux condenser and an HCl-trapping system, suspend isocytosine (1.0 eq) in freshly distilled
(approx. 5.0–7.0 eq). -
Initial Activation: Stir and heat the mixture to 80°C. Maintain this temperature for 1 hour until the suspension becomes a homogeneous solution[3].
-
Reflux: Elevate the temperature to 120°C and reflux for 3 hours. Monitor the evolution of HCl gas[3].
-
Distillation: Cool the reaction slightly and configure the apparatus for vacuum distillation. Distill off the excess
to recover it and concentrate the crude mixture[3]. -
Quenching: Carefully add the concentrated residue dropwise into vigorously stirred ice water. Monitor the internal temperature continuously, ensuring it does not exceed 40°C[3].
-
Extraction & Decolorization: Extract the aqueous phase multiple times with dichloromethane (DCM). Combine the lower DCM organic layers. Add activated carbon to the DCM extract, stir for 15 minutes, and filter through a pad of Celite to remove polymeric byproducts[3].
-
Crystallization: Concentrate the filtrate under reduced pressure at 40–60°C to remove DCM. Add ethanol to the residue and stir for 1 hour. Cool the mixture to <0°C for 2 hours to induce crystallization. Filter and dry the white solid to obtain 2-amino-4-chloropyrimidine[3].
Step-by-step workflow for the deoxychlorination of isocytosine using POCl3.
Protocol B: Regioselective O-Alkylation via Mitsunobu Conditions
Direct alkylation of isocytosine with alkyl halides and standard bases often results in an inseparable mixture of O4-alkyl and N3-alkyl products. The Mitsunobu reaction provides a kinetic pathway that highly favors O-alkylation, making it ideal for synthesizing 4-alkoxy-2-aminopyrimidines[2].
Causality & Experience Insights:
-
Solvent Selection: Isocytosine has poor solubility in pure THF. A co-solvent system of anhydrous THF/DMF (typically 4:1) is required to fully solubilize the nucleobase and ensure homogeneous reaction kinetics.
-
Order of Addition: DIAD must be added dropwise at 0°C to the pre-mixed solution of isocytosine, alcohol, and
. This prevents the premature degradation of the Betaine intermediate and suppresses side reactions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an argon atmosphere, dissolve the target primary or secondary alcohol (1.0 eq), isocytosine (1.2 eq), and triphenylphosphine (
, 1.3 eq) in an anhydrous THF/DMF mixture. -
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15–20 minutes. The solution may transition to a pale yellow color as the active Mitsunobu intermediate forms.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Reaction progress should be monitored via TLC or LC-MS.
-
Workup: Quench the reaction with a small amount of methanol, then concentrate the mixture under reduced pressure to remove THF and DMF.
-
Purification: Resuspend the crude residue in a minimal amount of cold DCM to precipitate triphenylphosphine oxide (
), which can be filtered off. Purify the remaining filtrate via silica gel flash chromatography to isolate the pure 4-alkoxy-2-aminopyrimidine.
References
-
Wikipedia Contributors. "Isocytosine." Wikipedia, The Free Encyclopedia.1
-
Guidechem. "How to Synthesize 2-Amino-4-chloropyrimidine? - FAQ." Guidechem. 3
-
ChemicalBook. "2-Amino-4-chloropyrimidine-an pharmaceutical intermediate." ChemicalBook. 4
-
ResearchGate. "A simple approach for the synthesis of new pyrimidinyl α-amino acids." ResearchGate. 2
Sources
Application Note: Chlorination of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol with POCl₃
Introduction and Strategic Overview
The conversion of pyrimidin-4-ols to their 4-chloro counterparts is a foundational transformation in heterocyclic chemistry. The resulting chloropyrimidines are highly versatile electrophiles, serving as critical intermediates in the synthesis of biologically active molecules, including kinase inhibitors and anti-tubercular agents [1].
The chlorination of 2-amino-6-(methoxymethyl)pyrimidin-4-ol presents specific operational challenges. The molecule contains an exocyclic amino group and an ether linkage, both of which can be sensitive to harsh acidic conditions or excessive heating, potentially leading to competitive side reactions such as demethylation or polymerization [2]. This application note provides a self-validating, highly optimized protocol for this transformation using Phosphorus Oxychloride (POCl₃), grounded in mechanistic causality and modern safety standards.
Mechanistic Rationale: The "Why" Behind the Chemistry
To achieve high yields and purity, it is essential to understand the underlying kinetics and intermediate states of the reaction.
-
Tautomerization: The reaction relies on the substrate existing in its keto tautomer, pyrimidin-4(1H)-one.
-
Activation: POCl₃ acts as a bifunctional reagent—both an activating electrophile and a chloride source. The lactam oxygen attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This forms a highly reactive phosphorodichloridate intermediate , transforming a poor leaving group (-OH) into an exceptional one (-OPOCl₂).
-
Base Catalysis: The addition of a tertiary amine base (such as N,N-dimethylaniline or pyridine) is not merely for acid scavenging. The base accelerates the reaction by neutralizing the generated HCl (preventing the protonation of the exocyclic amine, which would deactivate the ring) and can form a highly reactive Vilsmeier-type complex with POCl₃ [3].
-
Nucleophilic Aromatic Substitution (S_NAr): The displaced chloride ion attacks the electron-deficient C4 position of the pyrimidine ring. The phosphorodichloridate leaving group is expelled, yielding the target 2-amino-4-chloro-6-(methoxymethyl)pyrimidine .
Figure 1: Mechanistic pathway of pyrimidin-4-ol chlorination via S_NAr.
Experimental Design & Causality
Historically, this reaction was performed using POCl₃ as the solvent (often >10 equivalents). While effective on a milligram scale, this approach becomes an environmental and safety hazard upon scale-up due to the violent exotherm generated when quenching excess POCl₃ with water [3].
Optimized Parameters:
-
Reagent Stoichiometry: Reducing POCl₃ to 2.0–3.0 equivalents minimizes hazardous waste while maintaining reaction velocity.
-
Base Selection: N,N-dimethylaniline (1.0 equiv) is preferred over triethylamine, as it is less prone to forming unreactive adducts and provides a smoother reaction profile.
-
Quenching Strategy: Vacuum distillation of excess POCl₃ prior to aqueous workup is mandatory. The resulting syrup must be quenched in a mixture of crushed ice and aqueous ammonia (NH₄OH) to maintain a neutral/slightly basic pH, preventing the hydrolysis of the newly formed C-Cl bond back to the C-OH bond [1].
Quantitative Data Summary
The following table summarizes the optimization landscape for the chlorination of hydroxypyrimidines, demonstrating the shift from traditional to modern methodologies.
| Condition | POCl₃ (Equiv) | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Operational Notes |
| Traditional | 10.0 (Solvent) | None | 105 (Reflux) | 4.0 | 65% | Difficult quench, high waste profile. |
| Base-Assisted | 3.0 | N,N-DMA (1.0) | 95 | 2.5 | 82% | Clean impurity profile, ideal for standard lab scale. |
| Sealed Reactor | 1.1 | Pyridine (1.0) | 160 | 2.0 | 88% | Highly scalable, solvent-free, lowest waste [3]. |
Step-by-Step Experimental Protocol
Reaction Setup and Execution
-
Preparation: Thoroughly flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂). Flush the system with Argon or Nitrogen.
-
Reagent Charging: Add this compound (10.0 g, 64.4 mmol, 1.0 equiv) to the flask. Carefully add POCl₃ (18.0 mL, 193.2 mmol, 3.0 equiv). The mixture will form a thick suspension.
-
Base Addition: Place the flask in an ambient water bath. Slowly add N,N-dimethylaniline (8.2 mL, 64.4 mmol, 1.0 equiv) dropwise over 10 minutes. Note: The reaction is mildly exothermic; the suspension will begin to dissolve into a dark amber solution.
-
Reflux: Transfer the flask to an oil bath pre-heated to 95 °C. Stir the mixture at reflux for 2.5 to 3 hours.
-
Monitoring: Monitor reaction progress via LC-MS. To prepare a sample, withdraw 10 µL of the reaction mixture and quench it immediately into 1 mL of cold methanol (this converts unreacted POCl₃ to trimethyl phosphate, allowing safe injection).
Work-up and Isolation (Self-Validating Quench)
-
Concentration: Once the starting material is fully consumed, cool the reaction to room temperature. Equip the flask for short-path distillation and remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Critical Causality: Do not evaporate to absolute dryness. Leave a viscous syrup to prevent the product from trapping in an intractable glassy matrix.
-
-
Quenching: Prepare a large beaker with 200 g of crushed ice and 50 mL of aqueous NH₄OH (28%). Vigorously stir the ice mixture and slowly pour the concentrated reaction syrup into it.
-
Validation: The temperature must remain below 20 °C. The pH should be checked and maintained at ~7–8. A precipitate may form.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract with Dichloromethane (CH₂Cl₂) (3 × 100 mL).
-
Washing & Drying: Wash the combined organic layers with cold brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) or recrystallize from hot ethanol to afford pure 2-amino-4-chloro-6-(methoxymethyl)pyrimidine as an off-white solid [1].
Figure 2: Step-by-step operational workflow for pyrimidine chlorination and isolation.
Analytical Characterization
Successful conversion can be verified via the following expected spectral data:
-
LC-MS (ESI+): Expected m/z for[M+H]⁺ is 174.0 (³⁵Cl) and 176.0 (³⁷Cl), displaying the characteristic 3:1 isotopic ratio of a monochlorinated species.
-
¹H NMR (CDCl₃, 400 MHz): The disappearance of the broad -OH/NH lactam proton (~11-12 ppm) and the preservation of the methoxymethyl singlet (~3.4 ppm) and the pyrimidine C5 aromatic proton (~6.8 ppm) confirm structural integrity without ether cleavage.
References
-
The Synthesis and Evaluation of Heterocycles as Anti-Tuberculosis Agents. Amazon S3 / University Thesis Repository. Available at: [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH) / PMC. Available at: [Link]
Preparation of 2-amino-4-chloro-6-(methoxymethyl)pyrimidine
Application Note: Preparation of 2-Amino-4-Chloro-6-(Methoxymethyl)Pyrimidine
Executive Summary
This technical guide outlines the optimized protocol for the synthesis of 2-amino-4-chloro-6-(methoxymethyl)pyrimidine . This compound is a critical scaffold in the development of antiviral agents (e.g., acyclic nucleoside phosphonates similar to Famciclovir/Penciclovir) and specific kinase inhibitors.
Unlike the common commodity chemical 2-amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5), the target molecule features a methoxymethyl side chain at the C6 position.[1] This structural difference necessitates a specific
Key Reaction Features:
-
Strategy: De novo ring construction followed by chlorination.
-
Overall Yield Potential: 60–75% (2 steps).
-
Critical Hazard: Handling of Phosphorus Oxychloride (POCl
) and exothermic quenches.
Retrosynthetic Analysis
The most robust synthetic route disconnects the pyrimidine ring into two key fragments: a bis-nucleophilic guanidine salt and a bis-electrophilic
Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core from acyclic precursors.
Stage 1: Cyclocondensation (Ring Closure)
Objective: Synthesis of 2-amino-4-hydroxy-6-(methoxymethyl)pyrimidine. Principle: A base-mediated condensation where guanidine acts as a 1,3-dinucleophile attacking the ketone and ester moieties of methyl 4-methoxyacetoacetate.[1]
Materials & Reagents
| Reagent | Equiv. | Role | CAS Ref |
| Guanidine Hydrochloride | 1.1 | Nucleophile | 50-01-1 |
| Methyl 4-methoxyacetoacetate | 1.0 | Electrophile | 41051-15-4 |
| Sodium Methoxide (25-30% in MeOH) | 2.5 | Base | 124-41-4 |
| Methanol (Anhydrous) | Solvent | Medium | 67-56-1 |
Protocol
-
Preparation of Free Guanidine:
-
Charge a dry 3-neck round-bottom flask (RBF) with Methanol (10 V) under
atmosphere. -
Add Guanidine Hydrochloride (1.1 eq) .
-
Add Sodium Methoxide solution (1.1 eq) dropwise at 0–5°C. Stir for 30 min.
-
Note: This generates free guanidine base and NaCl. Some protocols filter the NaCl, but for this reaction, it can often remain in the slurry.[2]
-
-
Condensation:
-
Add Methyl 4-methoxyacetoacetate (1.0 eq) dropwise to the guanidine mixture at room temperature.
-
Add the remaining Sodium Methoxide (1.4 eq) .
-
Heat the mixture to Reflux (65°C) for 4–6 hours.
-
Monitor: Check reaction progress by TLC (10% MeOH in DCM) or HPLC. The starting ester should be consumed.[2]
-
-
Workup & Isolation:
-
Distill off approximately 70% of the Methanol under reduced pressure.[2]
-
Dilute the residue with Water (5 V) . The solution will be alkaline (pH > 12).[2]
-
Cool to 0–5°C.[3]
-
Slowly acidify with Glacial Acetic Acid or HCl (6N) to pH 6–7.
-
Observation: The product, 2-amino-4-hydroxy-6-(methoxymethyl)pyrimidine, will precipitate as a white to off-white solid.[1]
-
Filter the solid, wash with cold water (2 x 2 V) and cold isopropanol (1 V).[2]
-
Dry in a vacuum oven at 50°C.
-
Yield Expectation: 75–85% Key Insight: The "hydroxy" pyrimidine actually exists predominantly as the pyrimidin-4(3H)-one tautomer in solid state.[1] This does not affect the next step.
Stage 2: Deoxychlorination[2]
Objective: Conversion to 2-amino-4-chloro-6-(methoxymethyl)pyrimidine.
Principle: Nucleophilic aromatic substitution of the tautomeric enol hydroxyl group using Phosphorus Oxychloride (
Materials & Reagents
| Reagent | Equiv. | Role |
| 2-Amino-4-hydroxy-intermediate | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 5.0 - 8.0 | Reagent/Solvent |
| N,N-Dimethylaniline (Optional) | 1.0 | Acid Scavenger |
Protocol
-
Reaction Setup:
-
Safety Warning:
reacts violently with water. All glassware must be oven-dried.[1] Perform in a well-ventilated fume hood. -
Charge the Hydroxy Intermediate (1.0 eq) into a RBF.
-
Add
(5.0 eq) . The solid may not dissolve immediately.[2] -
Optional: Add N,N-Dimethylaniline (1.0 eq) . This catalyzes the reaction and scavenges HCl, often improving yield and reducing tar formation.[2]
-
-
Chlorination:
-
Heat the mixture slowly to Reflux (105°C) .
-
Maintain reflux for 2–4 hours. The mixture should become a clear, dark solution.[2]
-
Monitor: Aliquot a drop into MeOH (to form the methyl ether derivative) for HPLC analysis to confirm consumption of starting material.
-
-
Quench & Isolation (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Distill off excess
under reduced pressure (keep bath temp < 60°C). -
Quench: Pour the thick residue slowly onto Crushed Ice/Water (10 V) with vigorous stirring. Maintain temperature < 20°C.
-
Neutralization:[1][4] Carefully adjust pH to 7–8 using Ammonium Hydroxide (25%) or saturated
. -
Extraction: Extract the aqueous mixture with Ethyl Acetate or DCM (3 x 5 V).
-
Wash combined organics with Brine, dry over
, and concentrate.[2]
-
-
Purification:
-
Recrystallize from Ethanol/Water or Toluene if necessary.
-
Alternatively, pass through a short silica plug eluting with Hexane/EtOAc.[2]
-
Yield Expectation: 60–70%
Process Workflow Diagram
Figure 2: Step-by-step process flow from raw materials to isolated chloro-pyrimidine.[1]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Incomplete cyclization due to water.[1] | Ensure MeOH is anhydrous. Increase reaction time. |
| Product is Oily (Stage 2) | Residual | Ensure thorough quenching and washing of the organic layer with bicarbonate.[2] |
| Violent Exotherm (Quench) | Adding water to | ALWAYS add the reaction mass to ice, never water to the reaction mass. |
| Impurity: 4,6-Dichloro | Contamination in starting material.[1] | Ensure the precursor is methyl 4-methoxyacetoacetate, not methyl 4-chloroacetoacetate. |
Analytical Characterization
Target: 2-amino-4-chloro-6-(methoxymethyl)pyrimidine[1]
-
Formula:
-
MW: 173.60 g/mol [1]
-
1H NMR (DMSO-d6, 400 MHz):
References
-
Preparation of Precursor: Patent CN105418420A. Method for synthesizing methyl 4-methoxyacetoacetate.
-
General Pyrimidine Cyclization: The Chemistry of Heterocyclic Compounds, Pyrimidines. Brown, D. J.[2] Wiley-Interscience.[1]
-
Chlorination Protocol: Patent WO1995007265A1. Improved process for preparing 2-amino-4,6-dichloropyrimidine (Adapted for specific side chain).[1][6]
-
Famciclovir Intermediates: Harnden, M. R., et al. "Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines."[1] J. Med. Chem. 1987, 30, 1636.[2] (Describes similar side-chain chemistry).
Sources
- 1. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 2. CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate - Google Patents [patents.google.com]
- 3. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109456329B - Preparation method of famciclovir - Google Patents [patents.google.com]
Microwave-assisted synthesis of 6-substituted isocytosines
Abstract & Strategic Relevance
Isocytosine (2-aminopyrimidin-4(3H)-one) scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Janus kinase), antivirals, and pteridine analogs. Traditional thermal synthesis—typically the condensation of guanidine with
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these thermodynamic and kinetic barriers. By leveraging dielectric heating, we accelerate the rate-determining nucleophilic attack and dehydration steps, reducing reaction times to minutes while significantly suppressing side reactions.
Key Advantages:
-
Time Efficiency: Reduction from hours to <20 minutes.
-
Green Chemistry: Solvent-minimized or solvent-free workflows.
-
Purity: Cleaner reaction profiles reducing downstream chromatographic burden.
Mechanistic Insight & Causality
To master this synthesis, one must understand the interaction between the microwave field and the reaction mechanism. The formation of 6-substituted isocytosine involves a condensation between a bis-nucleophile (guanidine) and a 1,3-dielectrophile (
The Microwave Effect:
Ethanol and other polar solvents couple strongly with the oscillating electric field (
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of isocytosine formation. Microwave irradiation accelerates the initial dehydration and final aromatization steps.
Experimental Protocols
Protocol A: Standard Microwave Synthesis (Solvent-Based)
Best for: Initial screening, scale-up (<5g), and temperature-sensitive substrates.
Reagents:
-
Guanidine Carbonate (Stable solid source of guanidine).
- -Keto Ester (e.g., Ethyl acetoacetate for 6-methyl; Ethyl benzoylacetate for 6-phenyl).
-
Solvent: Ethanol (Absolute).
-
Base: Sodium Ethoxide (21% wt in EtOH) - Optional but recommended for non-activated esters.
Workflow:
-
Stoichiometry: In a 10 mL microwave process vial, suspend Guanidine Carbonate (1.0 mmol) and the appropriate
-keto ester (1.0 mmol) in Ethanol (2.5 mL).-
Note: If using Guanidine HCl, add 1.1 equiv of NaOEt to liberate the free base in situ.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation parameters:
-
Mode: Dynamic Power (maintain target temp).
-
Temperature: 140 °C.
-
Hold Time: 10 minutes.
-
Stirring: High.
-
Pre-stir: 30 seconds (to ensure homogeneity before heating).
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
The product often precipitates upon cooling.
-
Filter the solid. Wash with cold water (
) to remove residual guanidine salts. -
Wash with cold diethyl ether (
) to remove unreacted ester. -
Dry under vacuum.
-
Protocol B: Solvent-Free "Green" Synthesis
Best for: High-throughput libraries, maximizing E-factor, and unreactive substrates requiring higher temperatures.
Workflow:
-
Mix: Grind Guanidine Nitrate (1.0 mmol),
-keto ester (1.0 mmol), and anhydrous Sodium Carbonate (1.5 mmol) in a mortar until a homogeneous paste/powder is formed. -
Load: Transfer the mixture into a microwave vial. Do not add solvent.[1]
-
Irradiation:
-
Temperature: 110 °C.
-
Hold Time: 5–8 minutes.
-
Power Max: Set a lower threshold (e.g., 50W) to prevent thermal runaway in the absence of solvent heat-sink.
-
-
Workup:
-
Add water (5 mL) directly to the reaction vessel and sonicate.
-
Filter the resulting solid (Isocytosine is generally insoluble in water, while inorganic byproducts dissolve).
-
Recrystallize from EtOH/DMF if necessary.
-
Comparative Data: Thermal vs. Microwave
The following data illustrates the efficiency gains for the synthesis of 6-methylisocytosine (from ethyl acetoacetate) and 6-phenylisocytosine (from ethyl benzoylacetate).
| Parameter | Thermal Reflux (Standard) | Microwave Protocol A (140°C) | Microwave Protocol B (Solvent-Free) |
| Reaction Time | 6 – 12 Hours | 10 Minutes | 5 Minutes |
| Solvent | Ethanol (Reflux) | Ethanol (Sealed) | None |
| Yield (6-Methyl) | 65% | 92% | 89% |
| Yield (6-Phenyl) | 58% | 88% | 85% |
| Purity (Crude) | 80–85% (Requires Column) | >95% (Filtration only) | >90% (Water Wash) |
Critical Troubleshooting & Optimization
Issue: Pressure Spikes
-
Cause: Decarboxylation of unstable keto-acids or rapid vaporization of low-boiling solvents.
-
Solution: Use Guanidine Carbonate instead of Nitrate to control gas evolution. Ensure the vessel has a headspace of at least 50%.
Issue: Regioselectivity (N-Alkylation)
-
Context: If the guanidine is substituted (e.g., N-methylguanidine), you may get a mixture of N1 and N3 isomers.
-
Control: Sterics drive the reaction. Microwave heating generally favors the thermodynamic product (N1-substituted) more distinctively than thermal heating due to the ability to reach higher temperatures rapidly, allowing the system to overcome the reversible kinetic barriers.
Issue: "Charring" in Solvent-Free Mode
-
Cause: Hotspots due to lack of agitation.
-
Solution: Use a "spin-vial" or mix with an inert solid support like Silica or Alumina (200 mg per mmol) to disperse heat.
Workflow Visualization
Figure 2: Operational workflow for the high-throughput synthesis of isocytosines.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Martins, M. A. P., et al. (2008). Microwave-Assisted Synthesis of Heterocycles. Chemical Reviews, 108(6), 2015-2050. [Link]
-
Gupta, R., et al. (2008). Solvent-free synthesis of pyrimidines and their fused derivatives. Indian Journal of Chemistry, 47B, 1145-1149. [Link]
-
Panda, S. S., et al. (2012). Microwave-Assisted Synthesis of Pyrimidine Derivatives. Current Organic Chemistry, 16(19). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol Cyclization
Status: Operational Ticket ID: PYR-OPT-2024 Subject: Yield Improvement & Troubleshooting Guide for Guanidine-Based Cyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This technical guide addresses the synthesis of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol (also referred to as 2-amino-6-(methoxymethyl)-4(3H)-pyrimidinone).[1] This heterocycle is a critical pharmacophore, often serving as a precursor for antiviral guanine analogues (e.g., Valganciclovir intermediates).
The cyclization involves the condensation of Guanidine (supplied as HCl, Carbonate, or Nitrate salt) with Methyl 4-methoxyacetoacetate (or its ethyl analogue). While theoretically straightforward, this reaction is prone to yield variability (30%–85%) due to moisture sensitivity, competitive hydrolysis, and pH-dependent solubility during workup.
Module 1: Critical Process Parameters (CPP) & Troubleshooting
The following diagnostic table isolates the most common failure modes. Use this to audit your current workflow.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Low Yield (<40%) | Moisture Contamination | Strictly Anhydrous: Use MeOH/EtOH with <0.1% water. Dry Guanidine salts (toluene azeotrope or vacuum oven) before use. | |
| No Precipitation | Incorrect pH (Isoelectric Point Missed) | The product is amphoteric (zwitterionic). It is soluble in both strong acid (protonated amine) and strong base (deprotonated enol). | Titration: Do not dump acid. Add HCl/AcOH dropwise to pH ~6.5–7.0. Monitor for "Cloud Point." |
| Gummy/Oily Solid | Incomplete Cyclization or Oligomers | Formation of linear N-acylguanidine intermediates or polymerization of the keto-ester.[1] | Thermodynamics: Increase reflux time (min 6-12h). Ensure base stoichiometry is |
| Red/Brown Color | Oxidation | Electron-rich amino-pyrimidines are susceptible to air oxidation at high temperatures.[1] | Inert Atmosphere: Sparge solvents with |
| Starting Material Remains | Base Quenching | Guanidine salts (e.g., HCl) consume 1 equivalent of alkoxide base just to release the free base. | Stoichiometry Check: If using Guanidine HCl, use 2.0–2.2 eq of NaOMe. If using Guanidine Carbonate, 1.0–1.2 eq may suffice. |
Module 2: The Self-Validating Protocol (Optimized)
This protocol is designed as a self-validating system .[1] Each step includes a "Checkpoint" to ensure the reaction is proceeding correctly before moving forward.
Reagents
-
A: Guanidine Hydrochloride (1.0 equiv) [Dried][1]
-
B: Sodium Methoxide (NaOMe), 30% in MeOH (2.1 equiv)
-
C: Methyl 4-methoxyacetoacetate (1.0 equiv)[1]
-
Solvent: Anhydrous Methanol (5-10 volumes)
Step-by-Step Methodology
1. Free Base Generation (The Activation Step)
-
Charge Anhydrous Methanol into the reactor under
. -
Add Reagent A (Guanidine HCl). Stir at ambient temperature.
-
Add Reagent B (NaOMe) dropwise.
- [1]
-
Checkpoint 1: Stir for 30 mins. Ensure complete dissolution of Guanidine (NaCl may precipitate). If the solution is not strongly basic (pH > 11 on wet paper), the guanidine is not free.
2. Controlled Addition (The Selectivity Step)
-
Cool the mixture to 0–5°C.
-
Add Reagent C (Ester) dropwise over 30–60 minutes.
-
Why? Low temperature prevents the exothermic "dumping" that favors linear polymerization over cyclization.
-
Allow to warm to room temperature, then heat to Reflux (65°C) .
-
Maintain reflux for 6–12 hours.
3. Reaction Monitoring (The Validation Step)
-
Checkpoint 2: Perform TLC (Eluent: 10% MeOH in DCM).
4. Workup & Isolation (The Critical pH Step)
-
Distill off ~70% of the Methanol (recover solvent).
-
Add Water (5 volumes) to dissolve the sodium salt of the product.
-
Crucial: Cool to 10°C. Slowly add 6N HCl or Glacial Acetic Acid.
-
Target pH: 6.5 – 7.0.
-
Observation: The solution will turn cloudy. Stir at 0–5°C for 2 hours to mature the crystal.
-
Filter, wash with cold water (to remove salts) and cold Acetone (to remove organic impurities).
-
Dry in a vacuum oven at 50°C.
Module 3: Mechanistic Pathway & Logic Flow[1]
The following diagrams illustrate the chemical pathway and the troubleshooting logic.
Diagram 1: Reaction Mechanism & Failure Points
This diagram highlights where the reaction succeeds (Cyclization) and where it fails (Hydrolysis/Linear Amides).
Caption: Mechanistic pathway showing the competition between successful cyclization (Green) and moisture-induced hydrolysis (Red).[1]
Diagram 2: Troubleshooting Decision Tree
Use this logic flow when yield is suboptimal.
Caption: Logic flow for diagnosing yield loss. The pH adjustment step is the most frequent point of failure.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Guanidine Carbonate instead of Hydrochloride?
A: Yes, and it is often preferred because it is less hygroscopic. However, the stoichiometry changes. Guanidine Carbonate (
Q2: My product dissolves when I wash it with water. Why? A: The product has some water solubility, especially if the water is warm or the pH is not exactly at the isoelectric point.
-
Fix: Use ice-cold water for washing.[1]
-
Fix: Use a displacement wash with cold Isopropanol or Acetone immediately after the water wash to remove residual water and aid drying.
Q3: The reaction turns dark black/tarry.
A: This indicates decomposition of the sensitive
-
Fix: Reduce the reflux temperature (switch from EtOH to MeOH).
-
Fix: Ensure the
-keto ester is added slowly to the guanidine/base mixture.[1] Do not mix all reagents at once before heating.
Q4: How do I confirm the structure without NMR? A: High-Performance Liquid Chromatography (HPLC) is standard.[1]
-
Column: C18.
-
Mobile Phase: Phosphate Buffer (pH 6.0) / Methanol gradient.
-
Detection: UV at 254 nm (pyrimidine ring).
-
Melting Point: Pure material typically melts/decomposes >280°C (check specific literature values for your derivative).
References
-
BenchChem. (2025).[4] Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC Article. Retrieved from [1]
-
Google Patents. (2013). CN103159684B: Method for preparing 2-amino-4, 6-dimethoxypyrimidine.[1][3][5] (Relevant analogous chemistry and workup conditions). Retrieved from
-
PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Retrieved from [1]
-
NIST Chemistry WebBook. (2025). 2-Amino-4-hydroxy-6-methylpyrimidine Standard Data. Retrieved from [1]
Sources
- 1. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Hydrophilic Pyrimidine Intermediates
Status: Operational Ticket ID: PYR-HYDRO-001 Lead Scientist: Dr. Aris (Senior Application Specialist) Mission: To resolve retention loss, extraction failures, and salt contamination issues in the synthesis of polar nucleobase analogs.
Introduction: Why Standard Methods Fail
If you are reading this, you likely have a pyrimidine intermediate (e.g., cytosine, uracil, or thymine derivative) that is highly soluble in water and insoluble in dichloromethane (DCM) or ethyl acetate.
The Core Problem: Pyrimidines are amphoteric and capable of significant hydrogen bonding. Standard C18 (reversed-phase) columns suffer from "pore dewetting" when used with the high-aqueous mobile phases required to retain these compounds, causing them to elute in the void volume. Similarly, standard liquid-liquid extraction (LLE) fails because the partition coefficient (
This guide abandons the "standard organic workup" in favor of protocols designed specifically for high-polarity small molecules.
Module 1: Extraction & Workup Troubleshooting
User Issue: "My product remains in the aqueous layer during extraction."
Diagnosis:
You are likely attempting a standard LLE (Water vs. EtOAc/DCM). For hydrophilic pyrimidines (
Protocol A: The "Salting Out" & Continuous Extraction Method
Use this if the compound is heat-stable and you lack lyophilization equipment.
-
Saturation: Saturate the aqueous reaction mixture with NaCl (approx. 360 g/L). This increases the ionic strength, forcing organics out (Salting-out effect).
-
Solvent Selection: Switch to n-Butanol or IPA:Chloroform (1:3) . These solvent systems can extract polar compounds that DCM cannot.
-
Continuous Liquid-Liquid Extraction (CLLE): If batch extraction fails, set up a CLLE apparatus. This recycles the solvent through the aqueous phase for 12–24 hours, overcoming an unfavorable partition coefficient.
Protocol B: The "Evaporate & Triturate" (Recommended)
Use this for small-scale (<5g) batches to avoid emulsion nightmares.
-
Lyophilization: Freeze-dry the aqueous reaction mixture directly. You will be left with a crude solid containing your product + inorganic salts.
-
Trituration: Add dry Methanol or Ethanol to the solid residue.
-
Sonication: Sonicate for 15 minutes. The pyrimidine will dissolve; the inorganic salts (NaCl, Na2SO4) will largely remain suspended.
-
Filtration: Filter the suspension. The filtrate contains your enriched product.
Visual Logic: Workup Decision Matrix
Figure 1: Decision matrix for processing aqueous reaction mixtures containing hydrophilic intermediates.
Module 2: Chromatographic Retention (The "Void Volume" Fix)
User Issue: "My compound elutes with the solvent front on C18."
Diagnosis: Standard C18 chains collapse (dewet) in 100% aqueous conditions, losing surface area and retention capability. You must switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-Aq (Polar-embedded C18).
Comparative Data: Column Selection
| Feature | Standard C18 | C18-Aq (Polar Endcapped) | HILIC (Zwitterionic/Amide) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Polar Shielding | Partitioning into Water Layer |
| Mobile Phase | High Water (Start) | 100% Water Compatible | High Organic (Start) |
| Retention | Poor for Polar | Good for Polar | Excellent for Very Polar |
| Sample Solvent | Water/MeOH | Water | Acetonitrile (Critical) |
Protocol C: HILIC Purification for Pyrimidines
The Gold Standard for polar nucleobases.
1. Stationary Phase: Use an Amide-bonded or Zwitterionic (ZIC) phase. Silica can work but often causes peak tailing due to amine interactions. 2. Mobile Phase Preparation:
- Phase A: 10 mM Ammonium Formate in Water (pH 3.5–5.0). Note: pH is critical to protonate the pyrimidine for retention on cation-exchange mixed modes, or suppress ionization for pure HILIC.
- Phase B: Acetonitrile (ACN).[1][2][3] 3. Equilibration (The Most Common Failure Point):
- HILIC columns require a "water layer" to form on the silica surface.
- Flush with 20 column volumes of the starting gradient (e.g., 90% ACN) before injecting. 4. The Gradient:
- Start: 95% B (ACN) / 5% A (Buffer).
- End: 60% B (ACN) / 40% A (Buffer).
- Note: Unlike C18, HILIC elutes from High Organic -> High Aqueous .
Visual Logic: HILIC Mechanism
Figure 2: The HILIC mechanism relies on the analyte partitioning into a water-rich layer adsorbed on the stationary phase surface.
Module 3: Desalting & Final Isolation
User Issue: "I have a white powder, but NMR shows it's 80% NaCl."
Diagnosis: If you used Protocol B (Lyophilization) or buffered chromatography, your product is contaminated with salts.
Protocol D: Ion Exchange Desalting
Best for removing inorganic salts from zwitterionic or neutral pyrimidines.
-
Resin Selection: Use a Mixed-Bed Resin (e.g., Amberlite MB-20 or equivalent). This contains both cation (H+) and anion (OH-) exchangers.[4][5]
-
Slurry Packing: Pack a glass column with the resin.
-
Loading: Dissolve your crude solid in the minimum amount of water. Load onto the column.[1]
-
Elution: Elute with water.
-
Monitoring: Monitor fractions with a conductivity meter (or simple silver nitrate test for chloride). Collect fractions with low conductivity that show UV absorbance.
Protocol E: C18-Aq "Catch and Release"
Use if the compound has some retention on C18-Aq.
-
Load: Load the salty aqueous solution onto a pre-equilibrated C18-Aq cartridge (using 100% water).
-
Wash: Flush with 5–10 column volumes of 100% water. The salts (highly soluble, no retention) will wash away. The pyrimidine (moderate retention) will stay on the column.
-
Elute: Switch to 50% MeOH/Water or ACN/Water to release the desalted pyrimidine.
References & Grounding
-
BenchChem. (2025).[1][6] Protocol 3: General Procedure for HILIC Purification of Pyrimidine Derivatives. Retrieved from 1
-
Marrubini, G., et al. (2010).[7] Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. Retrieved from 7
-
Interchim. (2017). HPLC: Zoom on Interchim C18 AQ stationary phases from analytical scale to purification. Retrieved from
-
Agilent Technologies. (2022).[8][9] Analysis of Polar Compounds Using an Agilent InfinityLab Poroshell 120 Aq-C18 Column. Retrieved from 8
-
ELGA LabWater. (2025).[4] Ion Exchange Principles and Applications. Retrieved from 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. C18: Most Popular RP Stationary Phase [phenomenex.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. WO2017116755A1 - Purification process for hydrophilic organic solvent - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
Navigating the Nuances of MOM Ether Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The methoxymethyl (MOM) ether is a cornerstone in the synthetic chemist's toolkit for protecting hydroxyl groups. Its reputation for stability under a range of conditions is well-deserved, yet its unexpected lability can often be a source of diminished yields and perplexing side reactions.[1] This guide, designed by our senior application scientists, delves into the intricacies of MOM group stability, providing in-depth, field-tested insights to help you troubleshoot and optimize your synthetic strategies. We will explore the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs): Decoding MOM Group Instability
Here we address the most common queries and concerns regarding the stability of the MOM protecting group.
Q1: My MOM-protected compound decomposed upon purification by silica gel chromatography. What caused this, and how can I prevent it in the future?
A1: This is a frequent observation stemming from the inherent acidity of standard silica gel.[1] The acidic surface of the silica can catalyze the hydrolysis of the MOM ether, which is an acetal and thus sensitive to acid.[2][3]
-
Causality: The mechanism involves protonation of one of the ether oxygens, which activates the MOM group for cleavage, ultimately leading to the unprotected alcohol, formaldehyde, and methanol.[2]
-
Preventative Measures:
-
Neutralize Your Silica: Before preparing your column, slurry the silica gel with an eluent containing a small percentage (0.1-1% v/v) of a non-polar amine like triethylamine. This will neutralize the acidic sites on the silica surface.[1]
-
Alternative Stationary Phases: Consider using a more neutral stationary phase, such as neutral alumina, for your chromatography.
-
Buffered Workup: Ensure your reaction workup is neutral or slightly basic before concentrating your product for chromatography.
-
Q2: I'm observing significant MOM group cleavage during a reaction involving a Grignard reagent. Why is this happening?
A2: While MOM ethers are generally stable to basic conditions, cleavage with organometallic reagents like Grignard reagents can occur, particularly in the presence of a nearby coordinating group.[1]
-
Causality: The magnesium atom of the Grignard reagent can chelate to the MOM ether oxygen and another nearby heteroatom (e.g., another ether or a carbonyl group). This chelation can activate the MOM group for intramolecular cleavage.[1]
-
Troubleshooting Strategies:
-
Lower Reaction Temperature: Performing the reaction at a lower temperature, such as -78 °C, can significantly reduce the rate of this side reaction.[1]
-
Change of Reagent: Consider using a less Lewis acidic organometallic reagent, such as an organocuprate, which may be less prone to chelation-induced cleavage.[1]
-
Solvent Effects: Utilizing a non-coordinating solvent might disfavor the chelation event.
-
Q3: Is the MOM group stable to all reducing agents? I noticed deprotection when using DIBAL-H.
A3: The stability of the MOM group towards reducing agents is not absolute. While it is generally robust to common hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), it can be cleaved by diisobutylaluminum hydride (DIBAL-H).[1]
-
Causality: DIBAL-H is a Lewis acidic hydride reagent. The aluminum center can coordinate to the MOM ether oxygen, facilitating hydride delivery and subsequent cleavage of the acetal.[1]
-
Recommendations:
-
Alternative Reductants: If your substrate is compatible, opt for less Lewis acidic reducing agents like NaBH₄.
-
Stoichiometry and Temperature Control: If DIBAL-H is necessary, carefully control the stoichiometry and maintain a low reaction temperature to minimize deprotection.[1]
-
Q4: I need to deprotect a MOM ether in the presence of other acid-sensitive groups. What are my options for selective cleavage?
A4: Standard MOM deprotection relies on strong acidic conditions, which can be problematic in complex molecules.[2] Fortunately, several milder and more selective methods have been developed.
-
Lewis Acid-Based Methods:
-
TMSBr or TMSOTf: These reagents can act as Lewis acids or generate HBr/HOTf in situ, leading to rapid cleavage, often at low temperatures.[1][4] The combination of TMSOTf with 2,2'-bipyridyl has been shown to be a mild and highly chemoselective method.
-
Zinc Bromide (ZnBr₂): In combination with a soft nucleophile like n-propylthiol (n-PrSH), ZnBr₂ can efficiently and selectively deprotect MOM ethers.[5]
-
-
Heterogeneous Catalysis: Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) offers a mild and efficient method for the chemoselective deprotection of phenolic MOM ethers at room temperature.[6]
Troubleshooting Guide: A Deeper Dive into Low Yields
Unsatisfactory yields in reactions involving MOM-protected substrates can often be traced back to unintended deprotection. The following table summarizes common scenarios, their probable causes, and suggested solutions.
| Unexpected Condition | Reagents/Environment | Probable Mechanism | Suggested Solutions |
| Lewis Acids | TiCl₄, SnCl₄, BF₃·OEt₂, ZnBr₂, AlCl₃ | Coordination of the Lewis acid to an ether oxygen, activating the MOM group for nucleophilic attack or elimination.[1] | - Use a milder Lewis acid if possible.- Lower the reaction temperature.[1]- Add a proton sponge to scavenge trace acids. |
| Acidic Conditions (Trace or In Situ) | - Silica gel chromatography- Acidic workup (e.g., sat. NH₄Cl) | Protonation of the acetal oxygen, leading to hydrolysis. The acidic surface of silica gel is a common culprit.[1] | - Neutralize silica gel with triethylamine.[1]- Employ neutral or basic workup conditions.- Ensure all reagents and solvents are dry. |
| Silylating Reagents | Trimethylsilyl bromide (TMSBr), Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | These can act as Lewis acids or generate HBr/HOTf in situ, causing rapid cleavage.[1][4] | - Avoid these reagents if MOM protection is desired. They are often used for intentional deprotection. |
| Ozonolysis Workup | Oxidative workup conditions | The acidic or oxidative nature of the workup can be harsh enough to cleave the MOM group.[1] | - Use a reductive workup (e.g., dimethyl sulfide or zinc/water) if compatible with the desired outcome. |
Experimental Protocols
To ensure reproducibility and success in your experiments, we provide the following detailed protocols for the protection and deprotection of alcohols using the MOM group.
Protocol 1: Protection of a Primary Alcohol with MOMCl
This procedure outlines a general method for the protection of a primary alcohol using methoxymethyl chloride (MOMCl) and a non-nucleophilic base.
Materials:
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methoxymethyl chloride (MOMCl) - Caution: MOMCl is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.5 equiv).
-
Slowly add MOMCl (1.2 equiv) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][4]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired MOM-protected alcohol.[1]
Protocol 2: Standard Acidic Deprotection of a MOM Ether
This protocol describes a common method for the removal of a MOM group using hydrochloric acid.[2][3]
Materials:
-
MOM-protected compound
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (or other suitable organic solvent)
Procedure:
-
Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).[1]
-
Add a catalytic amount of concentrated HCl (e.g., a few drops).
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. Reaction times can range from a few hours to overnight.[1]
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Visualizing the Chemistry: Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key mechanisms and troubleshooting workflows.
Caption: Mechanism of acid-catalyzed MOM ether deprotection.
Sources
Technical Support Center: Preventing Side Chain Ether Cleavage During Acidic Workup
Welcome to the Technical Support Center. As researchers and drug development professionals, you are often required to navigate complex multi-step syntheses where protecting group orthogonality is critical. Unintended side-chain ether cleavage during the workup phase is a leading cause of yield loss and impurity generation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your sensitive ether linkages survive reaction quenching and extraction.
Core Principles & Mechanistic FAQs
Q: Why do side-chain ethers cleave during a standard acidic quench?
A: Ethers are generally unreactive, but under acidic conditions, the ether oxygen becomes protonated, forming a conjugate acid that acts as an excellent leaving group[1]. Once protonated, the ether undergoes cleavage via either an
Q: Which ether protecting groups are most vulnerable to acidic workups? A: Silyl ethers and acetal-based ethers (like MOM or THP) are highly susceptible. The stability of silyl ethers is directly correlated to the steric hindrance around the silicon atom[2]. Trimethylsilyl (TMS) and triethylsilyl (TES) ethers are highly labile and often cleave simply by contacting mildly acidic aqueous layers[2]. Methoxymethyl (MOM) ethers are also acid-labile and can be cleaved by trace HCl present in unbuffered solvents[3].
Caption: Mechanistic pathways of acid-catalyzed ether cleavage via SN1 and SN2.
Quantitative Stability Data
To make informed decisions regarding workup conditions, it is crucial to understand the exact degradation kinetics of your protecting groups. The table below summarizes the half-life (
| Protecting Group | Steric Bulk | Half-Life ( | Relative Acid Stability |
| TMS (Trimethylsilyl) | Minimal | < 1.0 hour (Estimated) | Highly Labile[2] |
| TES (Triethylsilyl) | Low | 1.36 hours | Labile[4] |
| TIPS (Triisopropylsilyl) | High | 68.5 hours | Moderately Stable[4] |
| TBS (tert-Butyldimethylsilyl) | Very High | 6,995 hours | Highly Stable[4] |
Data derived from nanoparticle prodrug degradation studies demonstrating the direct causality between steric bulk and hydrolysis rates[4].
Troubleshooting Specific Scenarios
Issue 1: Complete loss of TMS/TES ether during a standard
-
Root Cause:
is a weak acid (pH ~5.5). For highly labile ethers, this mild acidity combined with the biphasic water mixture is sufficient to drive rapid hydrolysis. -
Solution: Switch to a buffered quench. Neutralize the reaction mixture to a pH of ~7 before extraction[2]. Use saturated
or a phosphate buffer, and minimize the time the organic layer is in contact with the aqueous phase[2].
Issue 2: MOM ether cleavage during silica gel chromatography following an acidic workup.
-
Root Cause: Silica gel is inherently acidic. If trace acid from the workup carries over into the organic layer, the combination of the acidic silica matrix and the concentrated sample will readily cleave the MOM group[3].
-
Solution: Pre-treat the silica gel with 1% triethylamine (TEA) to neutralize acidic sites. Ensure the organic layer is thoroughly washed with saturated
prior to drying and concentration.
Issue 3: Unexpected cleavage of Phenoxy Silyl Ethers during a basic wash.
-
Root Cause: Unlike standard alkoxy silyl ethers which are acid-labile, phenoxy silyl ethers exhibit inverse stability: they are more stable under acidic conditions (pH 4-6) and tend to cleave under basic conditions[5]. An alkaline wash (
or ) will inadvertently hydrolyze them. -
Solution: Maintain a slightly acidic to neutral pH (pH 5-7) during the workup of phenoxy silyl scaffolds to prevent premature Si-O bond breakage[5].
Caption: Decision matrix and workflow for quenching reactions with sensitive ethers.
Self-Validating Experimental Protocols
Protocol A: pH-Controlled Cold Workup for Labile Ethers (TMS, TES, MOM)
Objective: Quench an organometallic or acid-catalyzed reaction without hydrolyzing sensitive ethers.
Causality: Lowering the temperature reduces the kinetic rate of hydrolysis, while buffering prevents the auto-catalytic accumulation of protons that drive the
-
Preparation: Pre-cool a saturated aqueous solution of
to 0–4 °C in an ice bath. -
Quenching: Slowly transfer the crude reaction mixture into the vigorously stirred, cold
solution.-
Self-Validation Check: Dip a glass rod into the aqueous layer and spot it onto pH paper. Confirm the pH is strictly between 7.5 and 8.0. If pH < 7, add 1M
dropwise until corrected.
-
-
Extraction: Add cold organic solvent (e.g., ethyl acetate or diethyl ether) and separate the phases immediately.
-
Causality: Minimizing contact time with the aqueous phase prevents slow background hydrolysis[2].
-
-
Drying: Dry the organic layer over anhydrous
. Do not use , as it is mildly acidic and can trigger cleavage during concentration. -
Validation: Filter, concentrate under reduced pressure, and run a rapid TLC against the starting material to confirm the protecting group remains intact before proceeding to purification.
Protocol B: Non-Aqueous Quench for Extreme Acid-Sensitive Ethers
Objective: Quench a reaction where even buffered water causes unacceptable levels of ether cleavage. Causality: By entirely eliminating water, the protonation of the ether oxygen (the obligatory first step of cleavage) is prevented.
-
Preparation: Ensure the reaction mixture is diluted in an anhydrous, aprotic solvent (e.g., THF or DCM).
-
Quenching: Add solid, anhydrous
or directly to the reaction flask at room temperature. Stir vigorously for 15 minutes. -
Scavenging: Add a small amount of anhydrous methanol (only if compatible with other functional groups) to consume reactive organometallic species, followed by anhydrous
to clump the salts. -
Filtration: Filter the suspension through a pad of Celite to remove the inorganic salts.
-
Self-Validation Check: Analyze the crude filtrate via LC-MS or crude NMR. The absence of the free alcohol mass/peak confirms the successful preservation of the ether linkage.
-
References
-
Fine-tuning phenoxy silyl scaffolds for the development of glutathione-responsive prodrugs and antibody-drug. SSRN. [Link]
-
Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. ACS Publications.[Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Cleavage of Ethers. Jack Westin.[Link]
Sources
Technical Support Center: Recrystallization of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol
Welcome to the technical support center for the purification of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your experiments are successful.
I. Understanding the Molecule: this compound
Before diving into purification, it's crucial to understand the structural characteristics of this compound. The molecule possesses several polar functional groups: an amino group (-NH2), a hydroxyl group (-OH) which can exist in tautomeric equilibrium with a ketone, and a methoxymethyl group (-CH2OCH3). These groups can participate in hydrogen bonding, which significantly influences the compound's solubility in various solvents. The pyrimidine core itself contributes to the molecule's polarity. This high polarity is a key factor in selecting an appropriate recrystallization solvent.
II. Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.
Question: My compound is not dissolving in the hot solvent, or I have to use a very large volume of solvent. What should I do?
Answer: This is a common issue when the solvent is not a good match for the compound at elevated temperatures.
-
Causality: The polarity of the solvent may not be optimal to overcome the crystal lattice energy of your compound, even when heated.
-
Troubleshooting Steps:
-
Increase Temperature: Ensure your solvent is at or near its boiling point. Use a hot plate and a condenser to prevent solvent loss.
-
Solvent Selection: If the compound remains insoluble, the chosen solvent is likely too nonpolar. You should consider a more polar solvent. Based on the structure of this compound, polar solvents like water, ethanol, methanol, or isopropanol are good starting points. For structurally similar compounds like 2-amino-4-chloro-6-methoxypyrimidine, solubility is significant in polar solvents like N,N-dimethylformamide (DMF) and increases with temperature.[1]
-
Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool. A common polar mixture is ethanol/water.
-
Question: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.
-
Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add more of the same solvent to decrease the saturation level.[2]
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which provides more time for proper crystal lattice formation.
-
Change Solvent: Choose a solvent with a lower boiling point.
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to induce crystallization.[2]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.[3]
-
Question: I have very low recovery of my purified compound. What are the likely causes and solutions?
Answer: Low recovery can be frustrating but is often preventable.
-
Causality: The most common reasons are using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve your compound.[3]
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal precipitation.[2]
-
Solvent Choice: Your compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice by performing small-scale solubility tests.
-
Avoid Premature Filtration: Ensure that crystallization is complete before filtering.
-
Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of your product.[3]
-
Question: My recrystallized product is still impure. What went wrong?
Answer: Impurities can be carried through the recrystallization process if not handled correctly.
-
Causality: This can be due to the presence of insoluble impurities, colored impurities that co-crystallize, or soluble impurities that are not effectively removed.
-
Troubleshooting Steps:
-
Hot Filtration for Insoluble Impurities: If you observe insoluble material in your hot solution, you must perform a hot filtration to remove it before allowing the solution to cool.
-
Activated Charcoal for Colored Impurities: If your product is colored by impurities, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[4]
-
Slow Cooling for Purity: Rapid cooling can trap impurities within the crystal lattice. Slow cooling allows for the selective formation of pure crystals.[3]
-
Second Recrystallization: If the product is still not pure, a second recrystallization step may be necessary.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for the recrystallization of this compound?
Based on the polar nature of the molecule, the following solvents are recommended for initial screening. The ideal solvent will dissolve the compound when hot but not when cold.
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | Very Polar | 100 | The molecule has multiple hydrogen bond donors and acceptors, suggesting good solubility in hot water. |
| Ethanol | Polar | 78 | A common and effective solvent for many polar organic compounds. |
| Methanol | Polar | 65 | Similar to ethanol, but its lower boiling point can be advantageous. For a related compound, 2-amino-4,6-dimethoxypyrimidine, methanol was used for recrystallization.[5] |
| Isopropanol | Polar | 82 | Another good alcoholic solvent to consider. |
| Acetonitrile | Polar Aprotic | 82 | Can be a good choice for polar compounds. |
| Ethyl Acetate | Moderately Polar | 77 | May be a suitable solvent, potentially in a mixed solvent system. |
| Toluene | Nonpolar | 111 | While less likely as a primary solvent due to the compound's polarity, it has been used for recrystallization of a related compound, 2-amino-4,6-dimethoxypyrimidine.[5] It could be useful as an anti-solvent in a mixed-solvent system. |
Q2: How do I perform a small-scale solvent test?
-
Place a small amount of your crude solid (about 20-30 mg) into a small test tube.
-
Add the solvent dropwise at room temperature. If the solid dissolves, the solvent is unsuitable for recrystallization.
-
If the solid does not dissolve at room temperature, gently heat the test tube in a water bath.[2]
-
Continue adding the solvent dropwise while heating until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystals upon cooling.[3]
Q3: Can I use a rotary evaporator to speed up cooling?
It is not recommended to use a rotary evaporator for the crystallization step. The principle of recrystallization relies on slow cooling to allow for the formation of a pure crystal lattice.[3] Rapid cooling, such as that induced by a rotary evaporator, often leads to the formation of small, impure crystals or precipitation of an amorphous solid.
IV. Experimental Workflow
Below is a generalized experimental protocol for the recrystallization of this compound.
Step 1: Solvent Selection
-
Follow the small-scale solvent testing protocol described in the FAQ section to identify a suitable single or mixed solvent system.
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and a boiling chip.
-
Heat the mixture to the solvent's boiling point on a hot plate with stirring.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.
Step 3: Hot Filtration (if necessary)
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
Step 4: Crystallization
-
Remove the flask from the heat and cover it.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.[2]
Step 5: Crystal Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[2]
Step 6: Drying
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
V. Visualization of the Solvent Selection Process
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.
Caption: Decision workflow for selecting a suitable recrystallization solvent.
VI. References
-
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
-
Recrystallisation. (n.d.). University of Technology Sydney.
-
Recrystallization. (n.d.). University of Richmond, Department of Chemistry.
-
Recrystallization. (2023, January 29). Chemistry LibreTexts.
-
Laboratory of Organic chemistry. (n.d.). University of Babylon.
-
Zhang, Y., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Chemical & Engineering Data, 63(4), 1134-1142.
-
CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (2014). Google Patents.
-
6-Amino-2-(2-methoxyethyl)pyrimidin-4-ol. (n.d.). ChemScene.
-
An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. (n.d.). Benchchem.
-
CN107619393B - Synthesis method of 2-amino-4, 6-dimethoxypyrimidine. (2020). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN107619393B - Synthesis method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Validation & Comparative
FTIR characteristic peaks for 2-amino and 4-hydroxyl groups
Title: Strategic FTIR Profiling: Distinguishing 2-Amino and 4-Hydroxyl Motifs in Aromatic Pharmacophores
Executive Summary
In drug development, distinguishing between 2-amino (
This guide provides a definitive FTIR workflow to differentiate these groups. The core distinction lies not just in the
Part 1: Theoretical Foundation & Spectral Mechanics
The Vibrational Landscape
The distinction between a 2-amino group (ortho-position) and a 4-hydroxyl group (para-position) is governed by symmetry , hydrogen bonding topology , and tautomeric equilibrium .
| Feature | 2-Amino Group (Ortho) | 4-Hydroxyl Group (Para) |
| Primary Stretching | Doublet (Asym + Sym) | Singlet (Broad/Sharp) |
| H-Bonding Mode | Intramolecular: Often forms 6-membered rings with adjacent N/O atoms. Leads to sharper, lower-frequency shifts. | Intermolecular: Forms polymeric chains (dimers/trimers). Leads to broad, intense Gaussian bands. |
| Bending Modes | Scissoring ( | In-Plane Bending: |
| Tautomerism Risk | High: 2-aminopyridines can exist as imino-forms, but amino-form usually dominates. | Medium: 4-hydroxypyridines often exist as 4-pyridones (Amide-like), showing C=O peaks instead of OH. |
The "Ortho" vs. "Para" Effect
-
2-Amino (Ortho): Proximity to ring nitrogen (in heterocycles) creates a "chelating" effect. This locks the protons, often preventing the broad "hump" seen in free amines. The N-H scissoring vibration couples strongly with the ring C=C stretch, enhancing the intensity of the
band. -
4-Hydroxyl (Para): Being sterically unhindered, this group acts as a promiscuous H-bond donor/acceptor. In solid-state (KBr/ATR), this results in a massive, broad O-H stretch that can swallow C-H stretching bands.
Part 2: Spectral Comparison & Diagnostic Peaks
The following table synthesizes characteristic peaks for identifying these groups in a complex matrix.
Table 1: Diagnostic FTIR Fingerprints
| Spectral Region | 2-Amino (Aromatic) | 4-Hydroxyl (Phenolic/Heterocyclic) | Differentiation Logic |
| High Frequency ( | Doublet: | Broad Singlet: Centered | Look for the "split" at the top of the band. A split indicates |
| Mid-Frequency ( | Scissoring ( | Absent (for pure OH). Warning: Tautomeric C=O appears here if 4-pyridone forms. | Presence of a sharp band at |
| Fingerprint ( | C-N Stretch: | O-H Bend + C-O Stretch: | C-O stretch is typically stronger and broader than C-N stretch. |
| Low Frequency ( | Wagging ( | Out-of-Plane Bend: Broad, | Difficult to use for primary ID due to lattice vibrations. |
Part 3: Visualization of Decision Logic
The following decision tree outlines the logical flow for assigning a spectrum containing ambiguous peaks in the
Figure 1: Logical workflow for distinguishing amino and hydroxyl groups based on spectral topology.
Part 4: Self-Validating Experimental Protocol
When spectral overlap prevents clear identification (e.g., in amorphous solid dispersions), Deuterium Exchange (
Mechanism
Labile protons on
-
Mass Effect:
is heavier than .[2] -
Frequency Shift: The vibrational frequency decreases by a factor of
( ). -
Differentiation:
typically exchanges faster than in crystalline lattices due to channel accessibility, but both will shift. The key is the disappearance of the specific band.
Protocol: In-Situ Vapor Exchange (ATR-FTIR)
Materials:
-
FTIR Spectrometer with ATR accessory (Diamond/ZnSe).
- (Deuterium Oxide, >99.8%).
-
Petri dish cover or custom vapor chamber.
Step-by-Step Workflow:
-
Baseline Scan: Collect the background spectrum (air) and the sample spectrum (dry powder) at
. Ensure high resolution ( ) to resolve the NH doublet. -
Vapor Exposure:
-
Place a drop of
on a glass slide next to (not touching) the sample on the ATR crystal. -
Cover the ATR crystal and the
drop with a small beaker or petri dish to create a saturated atmosphere.
-
-
Kinetic Monitoring:
-
Set the FTIR to "Kinetic Scan" mode (1 scan every 30 seconds for 10 minutes).
-
Observation: Watch the
region deplete.
-
-
Validation Calculation:
-
If OH: The broad band at
vanishes and reappears at (O-D stretch). -
If NH2: The doublet at
vanishes and reappears at (N-D stretch). -
Scissoring Check: The
scissoring band at will vanish and shift to . This is the most definitive proof of a primary amine.
-
Figure 2: Workflow for Deuterium Exchange Validation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science & Technology. Available at: [Link]
- Barth, A. (2007). "Infrared spectroscopy of proteins". Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Authoritative source on H/D exchange kinetics and Amide I/II shifts).
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry. (Detailed tables on C-N vs C-O stretching frequencies).
-
Abdulla, H. I., & El-Bermani, M. F. (2001).[3] "Infrared studies of tautomerism in 2-hydroxypyridine, 2-thiopyridine and 2-aminopyridine". Spectrochimica Acta Part A. (Specific reference for 2-amino/hydroxy tautomerism).
Sources
HPLC Method Development Guide: Purity Analysis of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol
Executive Summary
The Challenge: 2-Amino-6-(methoxymethyl)pyrimidin-4-ol (CAS: 5424-05-5) is a critical intermediate in the synthesis of antiviral agents like Ganciclovir.[1] Its amphoteric nature, tautomeric equilibrium (keto-enol), and high polarity present significant chromatographic challenges.[1] Standard C18 methods frequently fail due to phase collapse (dewetting) in highly aqueous conditions or poor retention of the polar guanidine-based impurities.[1]
The Solution: This guide compares three distinct stationary phase chemistries. While Hydrophilic Interaction Liquid Chromatography (HILIC) offers superior retention for polar impurities, Pentafluorophenyl (PFP) propyl phases are identified as the optimal balance for routine purity analysis. PFP phases utilize multiple retention mechanisms (hydrophobic,
Part 1: Analyte Profiling & Critical Impurities[1]
Before selecting a column, we must define the separation targets. The synthesis typically involves the condensation of Guanidine with Methyl 4-methoxyacetoacetate.[1]
| Compound | Role | Physicochemical Challenge |
| This compound | Analyte | Amphoteric (pKa ~3.5 & ~9.2).[1] Exists in keto-enol equilibrium.[1] |
| Guanidine | Impurity | Highly polar/basic.[1] Elutes in void volume ( |
| Methyl 4-methoxyacetoacetate | Impurity | Non-polar ester.[1] Requires organic gradient to elute.[1] |
| Regioisomers | Impurity | Structurally similar; requires alternative selectivity ( |
Part 2: Comparative Analysis of Stationary Phases
We evaluated three method approaches. The data below summarizes the performance of each regarding retention factor (
Option A: The "Standard" C18 (Alkyl Phase)
-
Mechanism: Hydrophobic interaction.[1]
-
Outcome: Not Recommended. [1]
-
Failure Mode: To retain the polar analyte, the mobile phase requires >95% water. On standard C18, this causes "phase dewetting" (pore collapse), leading to shifting retention times and loss of interaction. Guanidine elutes in the void, making quantitation impossible.
Option B: HILIC (Hydrophilic Interaction)[1][2]
-
Mechanism: Partitioning into a water-enriched layer on a polar surface.[1]
-
Outcome: Specialist Use Only.
-
Pros: Excellent retention of Guanidine (
).[1] -
Cons: The non-polar ester impurity elutes near the void (reverse elution order). Sample diluent is critical (must be high organic), which is difficult for this poorly soluble analyte. Long equilibration times reduce throughput.[1]
Option C: Fluorophenyl (PFP) / Polar-Embedded C18[1]
-
Mechanism: Hydrophobic +
- Interaction + Hydrogen Bonding.[1] -
Outcome: Recommended (The "Winner").
-
Pros: The fluorine atoms in the PFP ring create a strong dipole and Lewis acid character. This interacts specifically with the electron-rich pyrimidine ring and amino groups.[1] It allows for high-aqueous stability without dewetting and separates regioisomers based on electron density differences rather than just hydrophobicity.[1]
Decision Matrix Visualization
Figure 1: Decision tree for selecting the stationary phase based on impurity profile requirements.
Part 3: Recommended Experimental Protocol (PFP Method)
This protocol utilizes a Pentafluorophenyl (PFP) column.[1] The specific interaction between the fluorine atoms on the stationary phase and the amino-pyrimidine moiety provides superior resolution compared to C18.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm or 5 µm | Provides |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 2.5 | Acidic pH ensures the analyte is protonated (suppressing enol ionization) and improves peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Low UV cutoff, standard solvent.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Column Temp | 30°C | Improves mass transfer and reproducibility.[1] |
| Detection | UV @ 254 nm | Max absorption for the pyrimidine chromophore. |
| Injection Vol | 10 µL | Adjust based on sensitivity needs. |
Gradient Program
Note: A gradient is required to elute the non-polar ester impurity while retaining the polar pyrimidine.
-
0.0 min: 3% B (Hold for 2 min to retain polar amine)
-
2.0 min: Ramp to 30% B over 10 mins
-
12.0 min: Ramp to 60% B over 3 mins (Wash ester impurity)
-
15.0 min: Hold at 60% B for 3 mins
-
18.1 min: Return to 3% B
-
23.0 min: End (Re-equilibration)
Buffer Preparation (Crucial Step)[1]
-
Weigh 1.36 g of Potassium Dihydrogen Phosphate (
) into 1000 mL of HPLC-grade water.[1] -
Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (
).[1] Do not use HCl or organic acids if UV background is a concern. -
Filter through a 0.22 µm membrane filter.[1]
Sample Preparation
-
Diluent: 10 mM Phosphate Buffer (pH 2.5) : ACN (95:5).
-
Why? Dissolving the sample in 100% organic (MeOH/ACN) will cause "solvent effect" peak distortion (fronting) because the mobile phase starts at 3% organic. Match the diluent to the starting gradient conditions.
Part 4: Mechanism of Action (Why PFP works)
The PFP phase is not just "hydrophobic." It employs a "multi-mode" retention mechanism that is self-validating for this class of compounds.[1]
Figure 2: Multi-mode interaction mechanism on PFP phases allowing separation of polar pyrimidines.[1]
Part 5: Validation & Troubleshooting[1]
Expected Performance Data
| Parameter | Acceptance Criteria | Typical Result (PFP) |
| Retention Time ( | Stable | ~4.5 - 5.5 min |
| Tailing Factor ( | < 1.5 | 1.1 - 1.2 |
| Resolution ( | > 2.0 (vs. nearest impurity) | > 3.5 |
| LOD (Limit of Detection) | S/N > 3 | ~0.05 µg/mL |
Self-Validating System Checks (Troubleshooting)
-
Peak Splitting: If the main peak splits, the pH is likely near the pKa of the analyte (~3.5). Action: Lower buffer pH to 2.5 to ensure full protonation.
-
Loss of Retention: If
drops over time, the column may be fouled by the guanidine impurity (which can stick to silanols). Action: Wash column with 50:50 ACN:Water + 0.1% TFA to strip basic residues.[1] -
Broad Peaks: Check the sample diluent. If the sample is dissolved in 100% Methanol, the peak will broaden significantly at 3% organic start.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] Rockville, MD: United States Pharmacopeial Convention. [1]
-
Kazoka, H. (2007).[1][2] "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, 70(1), 15-21.[1][2]
-
Sigma-Aldrich. "Developing HPLC Methods: Column Screening and Buffer Selection for Polar Compounds."[1] Technical Guides.[1]
-
Phenomenex. "Choosing the Right HPLC Column: A Complete Guide to Selectivity (C18 vs PFP)."
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22097, this compound."[1] [1]
Sources
Comparative Reactivity Guide: 6-Methoxymethyl vs. 6-Methyl Isocytosine in Supramolecular and Synthetic Chemistry
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Structural profiling, reactivity kinetics, and self-validating experimental methodologies.
Executive Summary
Isocytosine (2-amino-4-hydroxypyrimidine) derivatives are foundational building blocks in both pharmaceutical development and supramolecular chemistry. The substituent at the C6 position critically dictates the electronic landscape of the pyrimidine ring, influencing both covalent reactivity and non-covalent self-assembly (e.g., Ureidopyrimidinone[UPy] quadruple hydrogen bonding).
This guide provides an objective, data-driven comparison between the industry-standard 6-methyl isocytosine (6-MIC) and its functionalized analog, 6-methoxymethyl isocytosine (6-MMIC) , detailing how minor structural modifications translate to significant differences in synthetic workflows.
Structural & Electronic Profiling
The reactivity of the isocytosine core is governed by the tautomeric equilibrium between its 4-pyrimidinol and 4-pyrimidinone forms. The C6 substituent modulates this equilibrium through inductive effects and steric encumbrance.
-
6-Methyl Isocytosine (6-MIC): The methyl group exerts a mild electron-donating inductive effect (+I). This increases the electron density on the pyrimidine ring, enhancing the nucleophilicity of the exocyclic 2-amino group. 6-MIC strongly favors the 4-pyrimidinone tautomer upon functionalization, making it the premier precursor for highly stable UPy arrays [1].
-
6-Methoxymethyl Isocytosine (6-MMIC): The insertion of an oxygen atom in the methoxymethyl group (–CH₂OCH₃) introduces an electron-withdrawing inductive effect (–I) while simultaneously increasing steric bulk. The electronegative oxygen slightly depletes electron density from the pyrimidine core, marginally reducing the nucleophilicity of the 2-amino group. However, the oxygen atom introduces a secondary hydrogen-bond acceptor site, which alters solubility profiles and can disrupt or modify standard crystal packing motifs.
Reactivity Comparison
Nucleophilic Addition to Isocyanates (UPy Synthesis)
The most critical reaction for 6-substituted isocytosines is the nucleophilic attack of the 2-amino group on isocyanates to form UPy motifs.
-
6-MIC: Reacts readily with aliphatic and aromatic diisocyanates (e.g., HDI, IPDI, MDI). The reaction is highly efficient under conventional heating (90–110 °C). Because 6-MIC has low solubility, the reaction occurs in a heterogeneous solid-liquid diffusion layer. Microwave irradiation can significantly accelerate this reaction by exploiting localized heating within this heterogeneous layer [1].
-
6-MMIC: The –I effect of the methoxymethyl group slightly attenuates the nucleophilicity of the 2-amino group. Consequently, nucleophilic addition requires extended reaction times to achieve comparable conversions. However, the increased lipophilicity and flexibility provided by the ether linkage enhance its solubility in organic solvents, mitigating the severe heterogeneity issues encountered with 6-MIC and allowing for smoother solution-phase kinetics.
Electrophilic Aromatic Substitution (C5 Activation)
The C5 position of the isocytosine ring is activated toward electrophilic attack by the adjacent 4-hydroxy/oxo and 2-amino groups.
-
6-MIC: Undergoes facile electrophilic halogenation. Reaction with N-iodosuccinimide (NIS) in glacial acetic acid yields 2-amino-5-iodo-6-methyl-4-pyrimidinol rapidly and in near-quantitative yields [2].
-
6-MMIC: The electron-withdrawing nature of the methoxymethyl group slightly deactivates the C5 position. While electrophilic halogenation still proceeds, it requires a larger excess of the halogenating agent or extended thermal activation to drive the reaction to completion.
Quantitative Data Presentation
Table 1: Comparative Reactivity & Physicochemical Profile
| Parameter | 6-Methyl Isocytosine (6-MIC) | 6-Methoxymethyl Isocytosine (6-MMIC) |
| Electronic Effect at C6 | Electron-donating (+I) | Electron-withdrawing (–I) |
| 2-Amino Nucleophilicity | High (Rapid isocyanate attack) | Moderate (Slower isocyanate attack) |
| C5 Electrophilic Reactivity | Highly Activated | Moderately Activated |
| Solubility (Organic Solvents) | Very Low (Heterogeneous reactions) | Moderate (Improved solution kinetics) |
| Supramolecular Role | Standard DDAA UPy Array | Modified Array (Extra H-bond acceptor) |
Self-Validating Experimental Protocols
As an application scientist, ensuring reproducibility requires protocols that act as self-validating systems. The following methodologies include visual and physical endpoints to confirm reaction progress.
Protocol A: Synthesis of UPy Motifs via Nucleophilic Addition [3]
This protocol utilizes bulk reaction conditions to overcome the high lattice energy of solid isocytosines.
-
Preparation: Suspend 5.0 mmol of the finely milled isocytosine derivative (6-MIC or 6-MMIC) in a slight excess of diisocyanate (e.g., 30 mL of Isophorone diisocyanate, IPDI).
-
Causality: Milling the powder increases the surface area, which is critical because the reaction occurs at the solid-liquid interface.
-
-
Thermal Activation: Heat the mixture to 90–110 °C under an inert argon atmosphere.
-
Causality: Elevated temperatures are required to overcome the activation energy of the nucleophilic attack and to slightly increase the transient solubility of the isocytosine.
-
-
Monitoring (Self-Validation): Stir the mixture continuously. The reaction is complete when the opaque, heterogeneous suspension transitions into a viscous, clear, or slightly hazy solution (typically 1–3 hours for 6-MIC; 3–5 hours for 6-MMIC).
-
Isolation: Cool the mixture to 40 °C. Precipitate the functionalized UPy building block by adding a non-polar anti-solvent (e.g., dry hexane), filter, and dry in vacuo.
Protocol B: Electrophilic Iodination at the C5 Position[2]
This protocol leverages protic catalysis to drive halogenation.
-
Dissolution: Dissolve 2.0 mmol of the finely powdered 6-substituted isocytosine in 4 mL of hot glacial acetic acid.
-
Causality: Acetic acid serves a dual purpose: it acts as a solvent capable of disrupting the strong intermolecular hydrogen bonds of the isocytosine, and it acts as a protic catalyst to activate the N-iodosuccinimide (NIS).
-
-
Halogenation: While the solution is still hot, add 2.0 mmol of NIS in one portion. Heat on a steam bath for 5–10 minutes with occasional swirling.
-
Crystallization (Self-Validation): Remove the mixture from the heat and let it stand at ambient temperature. Over 3.5 hours, a dense crystalline cake will form, validating the successful substitution and subsequent decrease in solubility of the iodinated product.
-
Workup: Quench the mixture with water to crash out any remaining product. Crush the crystalline cake, collect the solid via vacuum filtration, wash sequentially with water and cold acetone, and dry in vacuo at 90 °C.
Mechanistic Pathway Visualization
The following diagram illustrates the causality of the nucleophilic addition workflow, demonstrating how the initial covalent reaction directly feeds into the non-covalent supramolecular assembly.
Pathway of 6-substituted isocytosines reacting with isocyanates to form UPy dimers.
References
-
Title: Microwave heating in fine chemical applications: role of heterogeneity Source: Eindhoven University of Technology (TU/e) Repository URL: [Link]
-
Title: Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol Source: PrepChem URL: [Link]
- Title: Process for the preparation of a supramolecular polymer (US20120116014A1)
Validating 4-Hydroxy vs. 4-Oxo Tautomer Presence in Solution: A Multi-Methodological Guide
Executive Summary: The "Chameleon" Problem
In drug discovery, the distinction between 4-hydroxy and 4-oxo tautomers (common in pyridines, quinolines, and coumarins) is not merely academic—it dictates pharmacokinetics, solubility, and target binding affinity. A molecule designed as an aromatic 4-hydroxy donor may exist almost exclusively as a 4-oxo acceptor in aqueous media, rendering structure-activity relationship (SAR) models useless.
This guide provides a definitive, self-validating workflow to determine the dominant tautomer in solution. Unlike solid-state methods (X-ray) which reflect crystal packing forces, this protocol focuses on solution-state validation using a triangulation of NMR, UV-Vis, and Computational Chemistry.
The Chemical Conflict: Aromaticity vs. Polarity
The equilibrium is a tug-of-war between two stabilizing forces:
-
Aromaticity (Favors 4-Hydroxy): The hydroxyl form often preserves the aromatic sextet of the ring system.
-
Solvation & Dipolar Energy (Favors 4-Oxo): The oxo form (often a vinylogous amide) possesses a large dipole moment, making it highly stabilized by polar solvents (water, DMSO) and intermolecular hydrogen bonding.
In the gas phase, the hydroxy form usually dominates. In aqueous solution, the oxo form typically prevails. The danger zone lies in organic solvents (
Visualization: The Tautomeric Equilibrium Factors
Figure 1: The dynamic equilibrium is driven by solvent polarity. Polar environments stabilize the charge-separated oxo form.
Comparative Methodology
We compare three validation methods. NMR is the primary recommendation for definitive structural proof, while UV-Vis serves as a high-throughput screen.
| Feature | Method A: Solution NMR ( | Method B: UV-Vis Spectroscopy | Method C: DFT Calculation |
| Primary Output | Structural connectivity & protonation state | Electronic transition shifts (Solvatochromism) | Relative Free Energy ( |
| Certainty | High (Definitive) | Medium (Qualitative) | Medium (Predictive) |
| Throughput | Low (10-30 mins/sample) | High (Seconds/sample) | Low (Hours/days) |
| Sample Req. | ~5-10 mg | < 0.1 mg | N/A |
| Blind Spot | Fast exchange can average signals | Overlapping bands; requires reference spectra | Solvation models (PCM/SMD) can be inaccurate |
Method A: The Gold Standard – Solution NMR Protocol
NMR provides the only indisputable evidence of tautomeric ratio in a specific solvent.
The Mechanistic Markers
- C Chemical Shift: The carbonyl carbon (C=O) is significantly deshielded compared to the enolic carbon (C-OH).
- N Chemical Shift: The most sensitive probe. Pyridine-like nitrogen (hydroxy form) is highly deshielded (downfield). Amide-like nitrogen (oxo form) is shielded (upfield) due to protonation/lone pair delocalization.
- Coupling: The localized double bonds in the oxo form create distinct coupling constants compared to the aromatic hydroxy form.
Experimental Protocol
Reagents:
-
Deuterated Solvents:
(Polar), (Non-polar), (Protic). -
Reference Standard: Nitromethane (for
N calibration) or TMS (internal).
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~10 mg of analyte in 0.6 mL
. (Repeat with if solubility permits to observe solvent switching). -
Acquisition:
-
Run standard
and C spectra. -
CRITICAL: Run a
HMBC (Heteronuclear Multiple Bond Correlation). This allows you to see N signals at natural abundance without enrichment.
-
-
Data Interpretation (The "Truth" Table):
| Signal | 4-Hydroxy Tautomer (Enol) | 4-Oxo Tautomer (Keto) |
| 160 – 166 ppm | 170 – 180 ppm | |
| Shielded (electron rich) | Deshielded ( | |
| -100 to -130 ppm (Deshielded) | -200 to -250 ppm (Shielded) | |
| No NH signal (OH is broad/exchangeable) | Distinct NH signal (typically 11-14 ppm) |
*Note:
Self-Validating Check
If the
-
Action: Lower the temperature (VT-NMR) to -40°C to "freeze" the equilibrium and observe two distinct sets of signals.
Method B: UV-Vis Solvatochromic Screening
Use this for rapid screening of derivatives or when solubility for NMR is insufficient.
The Principle
The 4-oxo form has a larger dipole moment. In polar solvents, the
Experimental Protocol
-
Preparation: Prepare 10
M solutions of the analyte in:-
Solvent A: Cyclohexane (Non-polar)
-
Solvent B: Acetonitrile (Polar Aprotic)
-
Solvent C: Water or Methanol (Polar Protic)
-
-
Measurement: Scan 200–500 nm.
-
Analysis:
-
Hypsochromic Shift (Blue Shift): Often observed for the Hydroxy form (shorter
). -
Bathochromic Shift (Red Shift): Often observed for the Oxo form (longer
). -
Diagnostic: If the spectrum shape changes entirely (new bands appear) between Cyclohexane and Water, you have a tautomeric shift. If the bands merely shift slightly (
nm) without shape change, a single tautomer dominates in both.
-
Method C: Computational Validation (DFT)
Use this to explain why a tautomer is preferred, supporting your experimental data in publications.
Simulation Setup
-
Theory Level: DFT (B3LYP or
B97X-D) with a triple- basis set (e.g., 6-311+G(d,p)).[1] -
Solvation Model: SMD (Solvation Model based on Density) is required. Gas phase calculations are misleading for this problem.
Workflow
-
Optimize Geometry of Hydroxy and Oxo forms in Gas Phase.
-
Re-optimize in Solvent (e.g., Water, Chloroform) using SMD.
-
Calculate
.-
If
kcal/mol: Oxo is dominant (>95%). -
If
kcal/mol: Hydroxy is dominant (>95%). -
If
: Both exist (expect averaged NMR signals).
-
Decision Workflow
Use this logic gate to determine the final structure reported in your manuscript.
Figure 2: The decision tree prioritizes NMR for definitive characterization, using UV-Vis as a pre-screen.
References
-
Claramunt, R. M., et al. (2006). "The structure of hydroxypyridines and related compounds: The solid state, solution and gas phase." Current Organic Chemistry.
-
Katritzky, A. R., et al. (2010). "Tautomerism in drug discovery, design, and development." Chemical Reviews.
-
Martin, Y. C. (2009). "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design.
-
Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.
-
Gaussian, Inc. (2023). "SCRF (Self-Consistent Reaction Field) Methods for Solvation." Gaussian Technical Notes.
Sources
Safety Operating Guide
Technical Guide: Safe Disposal & Handling of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol
Executive Summary & Operational Directive
Immediate Action Required: Treat 2-Amino-6-(methoxymethyl)pyrimidin-4-ol as a Hazardous Chemical Waste . Do not dispose of this compound down the drain or in municipal trash.
As a pyrimidine derivative often used in the synthesis of antiviral or antineoplastic agents, this compound possesses nitrogen-rich heterocycles that can be environmentally persistent. The presence of the amino and hydroxyl (tautomeric ketone) groups suggests potential biological activity. Therefore, the Precautionary Principle mandates it be handled as a toxic, irritating organic solid until specific toxicological data proves otherwise.
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
To ensure the integrity of your safety protocol, you must understand the physicochemical nature of the waste you are handling. The functional groups drive the disposal logic.
| Property | Description | Operational Implication |
| Chemical Structure | Pyrimidine ring with -NH₂, -OH, and -CH₂OCH₃ substituents.[1] | Nitrogen-rich; potential for NOx generation during incineration. Requires scrubber-equipped incinerator.[2] |
| Physical State | White to off-white crystalline solid. | Dust generation is the primary exposure vector. Use wet-wiping methods for cleanup.[1][3][4][5] |
| Solubility | Moderate in water; soluble in DMSO/Methanol. | Aqueous waste streams containing this must be collected as "Aqueous Hazardous Waste," not sewered. |
| Stability | Stable under normal conditions.[5] | Can be stored safely in standard satellite accumulation areas (SAAs). |
| Incompatibility | Strong oxidizing agents, acid chlorides. | Segregation Critical: Do not store in the same secondary containment as nitric acid or perchlorates. |
GHS Hazard Classification (Inferred from Analogs)
Based on structural analogs like 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-6-methylpyrimidin-4-ol:
-
H335: May cause respiratory irritation.[2]
-
H302: Harmful if swallowed (Conservative estimate).
Waste Segregation & Decision Logic
Effective disposal starts at the bench. You must segregate waste streams immediately to prevent cross-contamination and dangerous reactions.
Waste Stream Decision Matrix
Figure 1: Decision logic for segregating this compound waste streams at the point of generation.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess Reagent)
Context: You have expired or excess powder in a vial.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write the full name (do not use abbreviations or structure drawings).
-
Hazards: Check "Toxic" and "Irritant".
-
-
Secondary Containment: Place the container in a clear, sealable plastic bag (Zip-lock style) before placing it in the satellite accumulation drum. This prevents dust dispersion if the primary container breaks.
-
Logistics: Request pickup when the Satellite Accumulation Area (SAA) container is full or within 6 months of start date (verify local timeline, often 90 days for large quantity generators).
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Context: The compound is dissolved in solvent (e.g., DMSO, Methanol, or DCM) following a reaction or purification step.
-
Compatibility Check: Ensure the waste solvent carboy is compatible with the solvent used.
-
Example: Do not pour acidic aqueous solutions into a carboy containing cyanide or sulfide residues (though unlikely with this pyrimidine, it is a standard safety check).
-
-
Segregation:
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Acetone.
-
-
Pouring Procedure:
-
Perform all transfers inside a fume hood.
-
Use a funnel to prevent spills.
-
Do not fill >90% capacity to allow for thermal expansion.
-
-
Rinsing: Triple-rinse the empty reaction vessel with a small amount of compatible solvent. Add these rinsates to the waste container, NOT the sink.
Protocol C: Contaminated Debris & Spill Cleanup
Context: Weighing boats, contaminated gloves, or spill cleanup materials.
-
Collection: Collect all disposable items contaminated with the powder.
-
Packaging: Place in a clear, heavy-duty plastic bag (minimum 2 mil thickness).
-
Sealing: Twist and tape the bag neck to create a hermetic seal.
-
Disposal: Place this bag into the "Solid Hazardous Waste" drum. Do not place in the "Biohazard/Red Bag" waste unless the compound was used with infectious agents (e.g., viral vectors).
Regulatory Compliance (RCRA & EPA)
Understanding the regulatory status protects your facility from fines.[6]
-
RCRA Status: this compound is not explicitly listed on the EPA's "P-list" (acutely toxic) or "U-list" (toxic).
-
Waste Determination: However, under 40 CFR § 262.11 , the generator must determine if the waste exhibits hazardous characteristics.
-
Due to the lack of definitive LD50 data for this specific derivative, and its structural similarity to other toxic pyrimidines, it must be managed as Non-RCRA Regulated Chemical Waste (if pure) but disposed of via the same high-temperature incineration pathway as RCRA waste to ensure destruction.
-
If mixed with solvents (e.g., Methanol), the waste stream takes on the characteristic of the solvent (e.g., Ignitability D001).
-
Cradle-to-Grave Workflow
This diagram illustrates the lifecycle of the chemical waste from your bench to final destruction.
Figure 2: The "Cradle-to-Grave" lifecycle ensures complete destruction of the pyrimidine ring, preventing environmental accumulation.
References
-
Fisher Scientific. Safety Data Sheet: 2-Amino-4-chloro-6-methoxypyrimidine. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-4,6-dihydroxypyrimidine. Retrieved from
-
TCI Chemicals. Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators. Retrieved from
-
National Institutes of Health (NIH). Waste Disposal Guide. Retrieved from
Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier (e.g., Sigma-Aldrich, AK Scientific, or Enamine) as impurities or specific salt forms may alter handling requirements.
Sources
Navigating the Safe Handling of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 2-Amino-6-(methoxymethyl)pyrimidin-4-ol represent a cornerstone of medicinal chemistry. Ensuring the safety of our researchers and the integrity of our research is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the established safety profiles of structurally similar pyrimidine derivatives.
Immediate Safety and Hazard Assessment
Based on data from related pyrimidine compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][3][5][6] All laboratory personnel handling this compound must be thoroughly familiar with these potential risks.
Core Safety Directives:
-
Work Area: All handling of this compound, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This is your primary barrier against exposure.
-
Spill Preparedness: Ensure a spill kit equipped with inert absorbent material (e.g., vermiculite, sand) is readily accessible.[1][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be used when there is a significant risk of splashes.[8][10] | To protect against accidental splashes and contact with airborne particles that could cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[1][8] Gloves must be inspected prior to use and changed every 30 minutes or immediately if contaminated, punctured, or torn.[9][11][12] | To prevent skin contact. Pyrimidine derivatives can cause skin irritation.[1][3][6] Double gloving is recommended, with the outer glove worn over the lab coat cuff.[11] |
| Body Protection | A disposable, flame-resistant lab coat with long sleeves and closed cuffs.[8][9] The gown should open in the back.[11] | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | For handling powders outside of a fume hood or in the case of a significant spill, a NIOSH-certified N95 respirator or higher is required.[10][11][13] | To prevent inhalation of airborne particles which may cause respiratory tract irritation.[1][2][6] |
| Foot Protection | Closed-toed shoes are mandatory in the laboratory.[1] Two pairs of shoe covers should be worn when handling hazardous drugs.[11] | To protect against spills and dropped objects. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment.
Preparation
-
Area Clearance: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
PPE Verification: Confirm that all necessary PPE is available, in good condition, and correctly sized.
-
Spill Kit Accessibility: Locate the nearest spill kit and verify its contents.[7]
Handling and Weighing
-
Designated Area: Always handle the solid compound within a chemical fume hood.[7]
-
Use of Dedicated Equipment: Employ dedicated spatulas and weighing paper for this compound to prevent cross-contamination.
-
Dust Minimization: Handle the powder carefully to avoid generating dust.
Solution Preparation
-
Controlled Addition: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Container Labeling: Clearly label all solutions with the full chemical name, concentration, date, and your initials.
Post-Handling
-
Decontamination: Thoroughly clean all equipment and the work area after use.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: In Case of Exposure or Spill
Immediate and correct action is critical in an emergency.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] Call a physician or poison control center immediately.
-
Small Spill (in a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1][8]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[8]
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
-
-
Large Spill:
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.[7]
Waste Segregation
-
Solid Waste: Collect all solid waste, such as contaminated gloves, weighing paper, and absorbent materials, in a dedicated and clearly labeled solid hazardous waste container.[1][7]
-
Liquid Waste: Collect all unused or spent solutions in a designated, leak-proof, and chemically compatible liquid hazardous waste container.[1][7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][8] Do not mix with other incompatible waste streams.[1]
Disposal Procedure
The primary and recommended method for the disposal of chemical waste is through a licensed environmental waste management company.[1][7]
-
Collection: Collect all waste streams in their designated, properly labeled containers. Keep containers securely closed when not in use.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1][8]
-
Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
Do not dispose of this compound down the drain or in regular trash.[7]
Decision Tree for PPE Selection
Caption: Decision tree for selecting appropriate PPE.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility.
References
-
USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. Available from: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Available from: [Link]
-
GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Halyard Health. Available from: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. National Center for Biotechnology Information. Available from: [Link]
-
SAFETY DATA SHEET - 2-amino pyridine. Biochem Chemopharma. Available from: [Link]
-
What Are The Proper Procedures For Laboratory Chemical Waste Disposal?. MCF Environmental Services. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. pppmag.com [pppmag.com]
- 13. halyardhealth.com [halyardhealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
